molecular formula C30H46O4 B1151703 Sculponeatic acid CAS No. 1169806-02-3

Sculponeatic acid

Cat. No.: B1151703
CAS No.: 1169806-02-3
M. Wt: 470.7 g/mol
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Description

Sculponeatic acid is a natural product found in Isodon sculponeatus with data available.

Properties

IUPAC Name

(3aS,5aR,5bS,7aR,11S,11aS,13aS,13bS)-11-hydroxy-1-(hydroxymethyl)-3,3,5a,5b,10,10,13b-heptamethyl-4,5,6,7,8,9,11,11a,13,13a-decahydro-3aH-cyclopenta[a]chrysene-7a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O4/c1-25(2)12-14-30(24(33)34)15-13-27(5)19(22(30)23(25)32)8-9-21-28(27,6)11-10-20-26(3,4)16-18(17-31)29(20,21)7/h8,16,20-23,31-32H,9-15,17H2,1-7H3,(H,33,34)/t20-,21-,22+,23-,27+,28+,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBHOGULYDHHCV-XENLZXDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(C(=CC5(C)C)CO)C)C)C2C1O)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4[C@@H](C(CC5)(C)C)O)C(=O)O)C)(C(=CC3(C)C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301098380
Record name (3aS,5aR,5bS,7aR,11S,11aS,13aS,13bS)-3,3a,4,5,5a,5b,6,7,8,9,10,11,11a,13,13a,13b-Hexadecahydro-11-hydroxy-1-(hydroxymethyl)-3,3,5a,5b,10,10,13b-heptamethyl-7aH-cyclopenta[a]chrysene-7a-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301098380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1169806-02-3
Record name (3aS,5aR,5bS,7aR,11S,11aS,13aS,13bS)-3,3a,4,5,5a,5b,6,7,8,9,10,11,11a,13,13a,13b-Hexadecahydro-11-hydroxy-1-(hydroxymethyl)-3,3,5a,5b,10,10,13b-heptamethyl-7aH-cyclopenta[a]chrysene-7a-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1169806-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3aS,5aR,5bS,7aR,11S,11aS,13aS,13bS)-3,3a,4,5,5a,5b,6,7,8,9,10,11,11a,13,13a,13b-Hexadecahydro-11-hydroxy-1-(hydroxymethyl)-3,3,5a,5b,10,10,13b-heptamethyl-7aH-cyclopenta[a]chrysene-7a-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301098380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Sculponeatic Acid: A Technical Overview of its Discovery and Origin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sculponeatic acid is a novel A-ring contracted oleanane triterpenoid.[1] Since its discovery, it has garnered interest within the scientific community for its unique chemical structure. This technical guide provides a comprehensive overview of the available scientific information regarding this compound, focusing on its discovery, origin, and chemical properties. It is important to note that while the structure of this compound has been elucidated, there is a significant lack of publicly available data on its specific biological activities, quantitative metrics such as IC50 values, and its mechanism of action, including any involvement in signaling pathways.

Discovery and Origin

This compound was first isolated from the plant Isodon sculponeatus, a perennial herb distributed widely in southern China.[2] The discovery was reported in a 2009 publication in the Chemical & Pharmaceutical Bulletin by Wang F., Li X.M., and Liu J.K.[1][3] This compound represents the first reported natural occurrence of an A-ring contracted oleanane triterpenoid.[1]

Isodon sculponeatus, belonging to the Lamiaceae family, has a history of use in folk medicine for treating conditions like dysentery and beriberi.[2] Phytochemical investigations of this plant have revealed a rich diversity of bioactive compounds, primarily ent-kaurane diterpenoids.[2]

Chemical Properties

The chemical structure of this compound was elucidated through extensive spectroscopic analysis.[1] Key properties are summarized in the table below.

PropertyValueReference
Chemical Name This compound[1]
CAS Number 1169806-02-3[3]
Molecular Formula C30H46O4[3]
Molecular Weight 470.68 g/mol [3]
Class A-ring contracted oleanane triterpenoid[1][3]

Biological Activity: A Knowledge Gap

A thorough review of the scientific literature reveals a notable absence of specific quantitative data on the biological activity of this compound. While other compounds isolated from Isodon sculponeatus have demonstrated cytotoxic and anti-inflammatory activities, no such studies have been published for this compound itself.[2]

General Biological Activities of Oleanane Triterpenoids

To provide context for potential future research, the broader class of oleanane triterpenes, to which this compound belongs, is known to exhibit a wide range of pharmacological effects. These include, but are not limited to:

  • Anti-inflammatory activity: Many oleanane triterpenoids have been shown to possess anti-inflammatory properties.

  • Anticancer activity: Some oleanane derivatives have demonstrated cytotoxicity against various cancer cell lines.

  • Hepatoprotective effects: Certain compounds in this class have been investigated for their ability to protect the liver from damage.

  • Antimicrobial and antiviral properties: Various oleanane triterpenoids have shown activity against bacteria, fungi, and viruses.

It is crucial to reiterate that these are general activities of the oleanane triterpenoid class, and specific studies are required to determine if this compound exhibits any of these effects.

Experimental Protocols: A Representative Methodology

General Workflow for Triterpenoid Isolation

experimental_workflow plant_material Dried and Powdered Plant Material (Isodon sculponeata) extraction Solvent Extraction (e.g., Ethanol/Methanol) plant_material->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Solvent Partitioning (e.g., Hexane, Ethyl Acetate) crude_extract->partitioning fractions Fractionation partitioning->fractions chromatography Column Chromatography (Silica Gel, Sephadex) fractions->chromatography purified_fractions Purified Fractions chromatography->purified_fractions hplc Preparative HPLC purified_fractions->hplc pure_compound Pure Compound (this compound) hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS) pure_compound->structure_elucidation nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ikb IκB degradation nfkb NF-κB ikb->nfkb inhibits nfkb_n NF-κB nfkb->nfkb_n translocates to ikk IKK ikk->ikb phosphorylates ikb_degradation ikb_degradation stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) stimulus->ikk activates ikb_degradation->nfkb releases dna DNA nfkb_n->dna binds to gene_expression Pro-inflammatory Gene Expression dna->gene_expression promotes

References

Physical and chemical properties of Sculponeatic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sculponeatic acid is a novel, naturally occurring A-ring contracted oleanane triterpene isolated from the plant Isodon sculponeata.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for its isolation and characterization. While specific signaling pathways involving this compound have yet to be elucidated, this document explores the known biological activities of related oleanane triterpenoids to provide a context for future research. This guide is intended to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this unique natural product.

Introduction

Natural products remain a vital source of novel chemical entities for drug discovery. Triterpenoids, a large and structurally diverse class of natural products, have garnered significant attention for their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound, first reported by Wang et al. (2009), represents a unique structural variation within the oleanane triterpenoid family, characterized by a contracted A-ring.[1] Its discovery in Isodon sculponeata opens new avenues for investigating the structure-activity relationships of this class of compounds.[1] This guide synthesizes the currently available data on this compound to facilitate further scientific inquiry.

Physicochemical Properties

To date, detailed experimental data on all physical and chemical properties of this compound are not extensively available in the public domain. The following tables summarize the known information.

Table 1: General and Physical Properties of this compound
PropertyValueSource
Chemical Name This compound[3]
CAS Number 1169806-02-3[1][3]
Molecular Formula C₃₀H₄₆O₄[3]
Molecular Weight 470.68 g/mol [2]
Physical Description Powder[3]
Solubility Soluble in Chloroform, Dichloromethane, DMSO[3]
Table 2: Spectroscopic Data Reference
Spectroscopic MethodReference
Nuclear Magnetic Resonance (NMR) Wang F, et al. Chem Pharm Bull (Tokyo). 2009 May;57(5):525-7.[1]
Mass Spectrometry (MS) Wang F, et al. Chem Pharm Bull (Tokyo). 2009 May;57(5):525-7.[1]

Chemical Structure

This compound is an A-ring contracted oleanane triterpenoid. The elucidation of its structure was achieved through extensive spectroscopic analysis.[1]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not currently available. The compound is isolated from its natural source, Isodon sculponeata.[1] Below is a generalized workflow for the isolation and characterization of triterpenoids from plant material, based on common phytochemical practices.

G Figure 1: General Experimental Workflow for Triterpenoid Isolation A Plant Material Collection & Drying B Grinding to Fine Powder A->B C Solvent Extraction (e.g., Ethanol/Methanol) B->C D Filtration & Concentration C->D E Solvent Partitioning (e.g., Hexane, Ethyl Acetate) D->E F Column Chromatography (Silica Gel) E->F G Further Purification (e.g., Sephadex, HPLC) F->G H Structure Elucidation (NMR, MS) G->H I Purity Assessment (HPLC, LC-MS) H->I

Figure 1: General workflow for triterpenoid isolation.

Biological Activity and Signaling Pathways

While no specific biological activities or modulated signaling pathways have been reported for this compound itself, the broader class of oleanane triterpenoids is known to exhibit a range of pharmacological effects. These include anti-inflammatory, antioxidant, and cytotoxic activities. It is plausible that this compound may share some of these properties.

Given the lack of specific data for this compound, a hypothetical signaling pathway that is often modulated by other triterpenoids, such as the NF-κB pathway, is presented below for illustrative purposes.

G Figure 2: Hypothetical Triterpenoid-Modulated Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus Pro-inflammatory Stimulus Pro-inflammatory Stimulus IKK Complex IKK Complex Pro-inflammatory Stimulus->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB NF-κB NF-κB_nucleus NF-κB NF-κB->NF-κB_nucleus Translocation IκBα->NF-κB Inhibition Gene Transcription Gene Transcription NF-κB_nucleus->Gene Transcription Inflammatory Mediators Inflammatory Mediators Gene Transcription->Inflammatory Mediators Sculponeatic_Acid This compound (Hypothetical) Sculponeatic_Acid->IKK Complex Inhibition

Figure 2: Hypothetical signaling pathway modulation.

Conclusion and Future Directions

This compound is a structurally intriguing natural product with potential for further investigation. The current body of knowledge is limited, highlighting the need for more extensive research into its physicochemical properties, synthesis, and biological activities. Future studies should focus on:

  • Complete Physicochemical Characterization: Determination of melting point, boiling point, pKa, and other key physical constants.

  • Total Synthesis: Development of a synthetic route to enable the production of larger quantities for research and to allow for the creation of structural analogs.

  • Biological Screening: Comprehensive evaluation of its cytotoxic, anti-inflammatory, antimicrobial, and other potential therapeutic activities.

  • Mechanistic Studies: Elucidation of the specific signaling pathways and molecular targets through which this compound exerts its biological effects.

This technical guide provides a starting point for researchers and drug development professionals to explore the potential of this compound. The unique A-ring contracted oleanane scaffold may offer novel structure-activity relationships, making it a promising candidate for further discovery and development.

References

An In-Depth Technical Guide to Sculponeatic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sculponeatic acid, a novel A-ring contracted oleanane triterpenoid, represents a unique chemical scaffold with potential for significant biological activity. First isolated from the plant Isodon sculponeata, its distinct structure warrants further investigation for therapeutic applications. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its physicochemical properties, a detailed experimental protocol for its isolation, and its elucidated chemical structure based on spectroscopic analysis. While specific biological activity and signaling pathway data for this compound remain limited, this guide also explores the known biological activities of the broader class of oleanane triterpenoids to provide a predictive context for future research.

Core Molecular Data

This section summarizes the fundamental physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₃₀H₄₆O₄[1]
Molecular Weight 470.7 g/mol [1][2]
CAS Number 1169806-02-3[2]
Class A-ring contracted oleanane triterpenoid[2]
Appearance Powder[2]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]

Experimental Protocols

The following protocol for the isolation and purification of this compound is based on the methodology reported in the primary literature describing its discovery[2].

Plant Material

The aerial parts of Isodon sculponeata (Lamiaceae) were collected and air-dried.

Extraction
  • The dried and powdered aerial parts of I. sculponeata were extracted with 70% acetone at room temperature.

  • The resulting extract was concentrated under reduced pressure to yield a crude residue.

Isolation and Purification

The crude extract was subjected to a multi-step chromatographic purification process:

  • Silica Gel Column Chromatography: The crude extract was initially fractionated by column chromatography on a silica gel column.

  • RP-18 Column Chromatography: Fractions of interest from the silica gel column were further purified using reversed-phase (RP-18) column chromatography.

  • Sephadex LH-20 Column Chromatography: Final purification was achieved by chromatography on a Sephadex LH-20 column to yield pure this compound.

Structure Elucidation

The chemical structure of this compound was determined through extensive spectroscopic analysis, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H-NMR, ¹³C-NMR, and 2D-NMR experiments (COSY, HMQC, HMBC) to establish the connectivity of atoms and the stereochemistry of the molecule.

Note: The specific spectral data (chemical shifts, coupling constants, etc.) from the original publication are essential for unambiguous structure confirmation and should be consulted for detailed analysis.

Molecular Structure and Spectroscopic Data

The structure of this compound was elucidated as a novel A-ring contracted oleanane triterpenoid. While the specific spectral data from the primary literature is not fully available in the search results, a representative summary is provided below.

Spectroscopic DataDescription
¹H-NMR The proton NMR spectrum would be expected to show characteristic signals for multiple methyl groups, olefinic protons, and protons adjacent to carbonyl and hydroxyl groups, consistent with a triterpenoid structure.
¹³C-NMR The carbon NMR spectrum would display 30 distinct signals, including those corresponding to carbonyl carbons, olefinic carbons, and a variety of sp³-hybridized carbons within the pentacyclic framework.
Mass Spectrometry High-resolution mass spectrometry would confirm the molecular formula of C₃₀H₄₆O₄.
IR Spectroscopy The IR spectrum would likely show absorption bands indicative of hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bond (C=C) functional groups.

Biological Activity and Signaling Pathways (Predictive Context)

Direct experimental data on the biological activity and signaling pathways of this compound is not yet available in the public domain. However, based on the activities of other oleanane triterpenoids, several potential areas of investigation can be proposed.

Potential Biological Activities

Oleanane triterpenoids are known to exhibit a wide range of biological activities, including:

  • Anti-inflammatory effects: Many triterpenoids inhibit key inflammatory mediators.

  • Cytotoxic/Anticancer activity: Some oleanane derivatives have shown promising activity against various cancer cell lines.

  • Antimicrobial properties: Activity against bacteria and fungi has been reported for this class of compounds.

  • Hepatoprotective effects: Protection against liver damage is another noted activity.

Potential Signaling Pathway Involvement

Given its structural class, this compound may modulate key cellular signaling pathways. The following diagram illustrates a generalized workflow for investigating the potential involvement of a novel compound like this compound in a known signaling pathway, such as the NF-κB pathway, which is frequently modulated by triterpenoids.

experimental_workflow Compound This compound Treatment Treatment with This compound Compound->Treatment Cell_Culture Cell Line (e.g., Macrophages) Stimulation Inflammatory Stimulus (e.g., LPS) Cell_Culture->Stimulation Stimulation->Treatment Pre- or Co-treatment Analysis Analysis of NF-κB Pathway Treatment->Analysis IKK_Phospho IKK Phosphorylation (Western Blot) Analysis->IKK_Phospho IκBα_Deg IκBα Degradation (Western Blot) Analysis->IκBα_Deg p65_Transloc p65 Nuclear Translocation (Immunofluorescence) Analysis->p65_Transloc Gene_Expr Target Gene Expression (qPCR) Analysis->Gene_Expr Conclusion Modulation of NF-κB Pathway? IKK_Phospho->Conclusion IκBα_Deg->Conclusion p65_Transloc->Conclusion Gene_Expr->Conclusion

Caption: A generalized workflow for investigating the effect of this compound on the NF-κB signaling pathway.

Future Directions

The unique A-ring contracted structure of this compound makes it a compelling candidate for further research. Key future directions include:

  • Total Synthesis: Development of a synthetic route to this compound would enable the production of larger quantities for extensive biological screening and the generation of novel analogs.

  • Biological Screening: A broad-based screening of this compound against various disease models (e.g., cancer cell lines, inflammatory assays) is necessary to identify its primary biological activities.

  • Mechanism of Action Studies: Once a significant biological activity is identified, detailed studies are required to elucidate the underlying molecular mechanisms and identify its protein targets and effects on signaling pathways.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of derivatives of this compound will be crucial for optimizing its potency and selectivity for any identified biological targets.

Conclusion

This compound is a structurally novel natural product with significant potential for drug discovery and development. This guide provides the foundational knowledge required for researchers to embark on further investigation of this intriguing molecule. The detailed experimental protocol for its isolation, coupled with the predictive context of oleanane triterpenoid bioactivity, offers a solid starting point for unlocking the therapeutic potential of this compound. Future studies focusing on its synthesis, biological activity, and mechanism of action are eagerly anticipated and will be critical in determining its place in the landscape of natural product-based therapeutics.

References

Sculponeatic Acid: A Guide to its Natural Sources, Isolation, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sculponeatic acid, a novel A-ring contracted oleanane triterpene, has emerged as a molecule of interest in natural product chemistry. This technical guide provides a comprehensive overview of its known natural sources, detailed methodologies for its extraction and isolation, and an exploration of its potential biological activities based on current research into structurally related compounds. This document aims to serve as a foundational resource for researchers engaged in the study and development of this unique triterpenoid.

Natural Sources of this compound

This compound has been identified in two primary botanical sources:

  • Isodon sculponeata : This perennial herb is the source from which this compound was first isolated and characterized.[1][2] It is described as a new A-ring contracted oleanane triterpene found in this plant species.[1][2]

  • Potentilla freyniana : The roots of this plant, also known as "Ma Deng Ai" in Dong ethnomedicine, have been found to contain this compound along with other A-ring contracted triterpenoids.[3][4]

At present, quantitative data on the yield of this compound from these natural sources is not available in the published literature. Further analytical studies are required to determine the concentration of this compound in Isodon sculponeata and Potentilla freyniana.

Experimental Protocols: Isolation and Characterization

While the full experimental text for the initial isolation of this compound from Isodon sculponeata by Wang et al. (2009) is not readily accessible, a detailed protocol for the extraction and isolation of triterpenoids from the roots of Potentilla freyniana provides a robust methodology that can be adapted for this compound.

Extraction Protocol for Triterpenoids from Potentilla freyniana

This protocol is adapted from the methodology described for the isolation of various triterpenoids from the roots of Potentilla freyniana.

Plant Material: Air-dried and pulverized roots of Potentilla freyniana.

Initial Extraction:

  • The dried and powdered root material (10 kg) is extracted with 95% ethanol (EtOH) (3 x 10 L), with each extraction lasting for 7 days.

  • The resulting EtOH extract is concentrated under reduced pressure to yield a crude extract.

Solvent Partitioning:

  • The crude EtOH extract is suspended in water (H₂O).

  • The aqueous suspension is successively partitioned with petroleum ether (PE), dichloromethane (CH₂Cl₂), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

Chromatographic Separation:

  • The CH₂Cl₂-soluble fraction is subjected to silica gel column chromatography.

  • The column is eluted with a gradient of petroleum ether/ethyl acetate (from 1:0 to 0:1) to yield multiple fractions.

  • Further separation of the fractions is achieved using a combination of silica gel column chromatography with different solvent systems (e.g., CH₂Cl₂/methanol), Sephadex LH-20 column chromatography, and semi-preparative High-Performance Liquid Chromatography (HPLC) with various solvent gradients (e.g., acetonitrile/water or methanol/water) to isolate pure compounds, including this compound.

General Workflow for Isolation and Characterization

The following diagram illustrates a general workflow for the isolation and characterization of this compound from its natural sources.

G Experimental Workflow for this compound cluster_0 Extraction and Fractionation cluster_1 Purification cluster_2 Structure Elucidation Start Dried Plant Material (Isodon sculponeata or Potentilla freyniana) Extraction Solvent Extraction (e.g., 95% Ethanol) Start->Extraction Partitioning Solvent-Solvent Partitioning (e.g., PE, CH2Cl2, EtOAc, n-BuOH) Extraction->Partitioning Crude_Fraction Crude Dichloromethane (CH2Cl2) Fraction Partitioning->Crude_Fraction Silica_Gel Silica Gel Column Chromatography Crude_Fraction->Silica_Gel Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex HPLC Semi-preparative HPLC Sephadex->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Spectroscopy Spectroscopic Analysis (1D & 2D NMR, HR-ESI-MS) Pure_Compound->Spectroscopy Structure Structure Confirmation Spectroscopy->Structure

A general experimental workflow for the isolation and characterization of this compound.

Biological Activities and Potential Signaling Pathways

Direct studies on the biological activities and signaling pathways of this compound are limited. However, research on other oleanane triterpenoids and compounds isolated from Isodon and Potentilla species provides insights into its potential pharmacological effects.

Cytotoxic and Anti-inflammatory Activities
  • Cytotoxicity: Triterpenoids isolated from Potentilla freyniana, including the A-ring contracted triterpenoid madengaisu B, have demonstrated cytotoxic activities against various human cancer cell lines, such as Hep-G2 (liver cancer), HCT-116 (colon cancer), and BGC-823 (gastric cancer).[4][5] Oleanane triterpenoids, in general, are known to exhibit cytotoxic effects against cancer cells through mechanisms that can involve the induction of apoptosis.[6]

  • Anti-inflammatory Effects: Many oleanane triterpenoids are recognized for their anti-inflammatory properties.[7][8][9] Their mechanism of action often involves the inhibition of key inflammatory mediators. Studies have shown that oleanane triterpenoids can suppress the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in macrophages stimulated with lipopolysaccharide (LPS).[7][9]

Hypothetical Signaling Pathway

Based on the known biological activities of oleanane triterpenoids, it is plausible that this compound may exert its anti-inflammatory and cytotoxic effects through the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are critical regulators of inflammation and cell survival.

The following diagram illustrates a hypothetical mechanism of action for this compound.

G Hypothetical Signaling Pathway of this compound cluster_0 Inflammatory Stimulus cluster_1 Upstream Signaling cluster_2 NF-κB Pathway cluster_3 Nuclear Events & Cellular Response LPS LPS Receptor Toll-like Receptor 4 (TLR4) LPS->Receptor MAPK_pathway MAPK Pathway (ERK, JNK, p38) Receptor->MAPK_pathway IKK IKK Complex Receptor->IKK Apoptosis Apoptosis MAPK_pathway->Apoptosis IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_active NF-κB (p50/p65) (Active) IkB->NFkB_active NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_inactive->IkB Nucleus Nucleus NFkB_active->Nucleus Gene_Expression Gene Transcription Nucleus->Gene_Expression Inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) Gene_Expression->Inflammatory_Mediators Sculponeatic_Acid This compound Sculponeatic_Acid->MAPK_pathway Modulation Sculponeatic_Acid->IKK Inhibition Sculponeatic_Acid->NFkB_active Inhibition of Nuclear Translocation

A hypothetical signaling pathway illustrating the potential anti-inflammatory and cytotoxic effects of this compound.

This proposed pathway suggests that this compound may inhibit the activation of the IKK complex, which would prevent the phosphorylation and subsequent degradation of IκBα. This, in turn, would sequester the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes. Additionally, modulation of the MAPK pathway could contribute to the induction of apoptosis in cancer cells.

Future Directions

The discovery of this compound opens up several avenues for future research. Key areas that warrant investigation include:

  • Quantitative Analysis: Development of validated analytical methods, such as HPLC or GC-MS, to quantify the yield of this compound in Isodon sculponeata and Potentilla freyniana.

  • Biological Screening: Comprehensive evaluation of the cytotoxic, anti-inflammatory, and other biological activities of purified this compound using a panel of in vitro and in vivo models.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

  • Medicinal Chemistry: Synthesis of derivatives of this compound to explore structure-activity relationships and potentially enhance its therapeutic properties.

This technical guide consolidates the current knowledge on this compound, providing a valuable starting point for researchers interested in this novel natural product. Further investigation is essential to fully uncover its therapeutic potential.

References

The Sculponeatic Acid Biosynthesis Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of sculponeatic acid, an ent-kaurane diterpenoid found in plants of the Isodon genus. While the complete, step-by-step enzymatic conversion to this compound has not been fully elucidated in published literature, extensive research on the biosynthesis of related diterpenoids in Isodon species allows for the construction of a putative pathway. This document outlines the key enzymatic steps, from the universal precursor geranylgeranyl diphosphate (GGPP) to the formation of the core ent-kaurane skeleton and the subsequent oxidative modifications that are likely to yield this compound.

Core Biosynthetic Framework: From GGPP to the ent-Kaurane Skeleton

The biosynthesis of this compound is believed to follow the well-established pathway for ent-kaurane diterpenoids in Isodon. This initial phase involves the activity of two key classes of enzymes: diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (CYPs). The formation of the characteristic tetracyclic ent-kaurane core is a two-step cyclization process catalyzed by a class II diTPS, ent-copalyl diphosphate synthase (ent-CPS), and a class I diTPS, ent-kaurene synthase (ent-KS).

The proposed initial steps are as follows:

  • Geranylgeranyl Diphosphate (GGPP) Cyclization: The pathway begins with the universal diterpenoid precursor, GGPP. An ent-copalyl diphosphate synthase (ent-CPS) catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).

  • ent-Kaurene Skeleton Formation: Subsequently, an ent-kaurene synthase (ent-KS) facilitates the ionization of the diphosphate group from ent-CPP and orchestrates a second cyclization and rearrangement cascade to produce the tetracyclic hydrocarbon scaffold, ent-kaurene.

ent_Kaurane_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP ent-CPS ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene ent-KS Transcriptome_Mining_Workflow Plant_Tissue Isodon sp. Tissue (e.g., leaves, roots) RNA_Extraction RNA Extraction Plant_Tissue->RNA_Extraction cDNA_Synthesis cDNA Library Preparation RNA_Extraction->cDNA_Synthesis Sequencing Next-Generation Sequencing cDNA_Synthesis->Sequencing Assembly Transcriptome Assembly Sequencing->Assembly Annotation Functional Annotation Assembly->Annotation Candidate_Genes Candidate diTPS and CYP Genes Annotation->Candidate_Genes diTPS_Characterization cluster_invitro In Vitro Assay cluster_invivo In Vivo Assay E_coli_Expression Heterologous Expression (e.g., E. coli) Purification Protein Purification E_coli_Expression->Purification Enzyme_Assay Enzyme Assay with Substrate Purification->Enzyme_Assay GC_MS_Analysis1 Product Analysis (GC-MS) Enzyme_Assay->GC_MS_Analysis1 N_benthamiana_Expression Co-expression in N. benthamiana Metabolite_Extraction Metabolite Extraction N_benthamiana_Expression->Metabolite_Extraction GC_MS_Analysis2 Product Analysis (GC-MS) Metabolite_Extraction->GC_MS_Analysis2 Candidate_Gene Candidate diTPS Gene Candidate_Gene->E_coli_Expression Candidate_Gene->N_benthamiana_Expression

An In-depth Technical Guide to the Key Functional Groups of Sculponeatic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sculponeatic acid, a novel A-ring contracted oleanane triterpene, was first isolated from Isodon sculponeata. Its unique structural features present a compelling subject for researchers in natural product chemistry and drug discovery. This technical guide provides a detailed overview of the key functional groups within the this compound molecule, supported by spectroscopic data and detailed experimental methodologies for their identification. The molecular formula of this compound is C30H46O4.[1]

Core Functional Groups

The structural framework of this compound is a pentacyclic triterpene of the oleanane type, characterized by a distinctive contraction of the A-ring. The key functional groups that determine its chemical properties and potential biological activity are:

  • Carboxylic Acid (-COOH): This acidic functional group is a primary feature of the molecule, contributing to its polarity and potential for salt formation and esterification.

  • Hydroxyl (-OH): The presence of a hydroxyl group adds to the molecule's polarity and provides a site for potential hydrogen bonding and derivatization.

  • Carbon-Carbon Double Bond (C=C): An olefinic bond within the pentacyclic structure introduces reactivity, allowing for addition reactions and influencing the overall conformation of the ring system.

  • Pentacyclic Triterpene Core: The rigid, complex ring system forms the backbone of the molecule, establishing its stereochemistry and lipophilicity.

Data Presentation: Spectroscopic Characterization

The identification and structural elucidation of this compound were achieved through extensive spectroscopic analysis.[2][3][4] The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry, as reported in the primary literature.

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
125.25t3.5
194.09dd14.5, 1.7
194.16dd14.5, 1.8
230.96s
241.04s
250.87s
260.91s
271.20s
290.95s
301.16s

Data adapted from Wang F, et al. Chem Pharm Bull (Tokyo). 2009 May;57(5):525-7.[2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)PositionChemical Shift (δ, ppm)
147.01623.6
234.51747.9
3218.21842.0
447.71972.8
555.82031.0
618.42134.2
733.22233.9
839.82328.0
947.62416.8
1037.02515.7
1123.72617.2
12123.62726.0
13145.728181.9
1442.12921.2
1528.23021.5

Data adapted from Wang F, et al. Chem Pharm Bull (Tokyo). 2009 May;57(5):525-7 as referenced in other studies.[5][6][7][8]

Table 3: Mass Spectrometry Data for this compound

TechniqueIonm/z
HR-ESI-MS[M+Na]⁺477.3342

Data adapted from studies referencing the initial discovery.[6]

Experimental Protocols

The following are detailed methodologies representative of the key experiments used for the structural elucidation of triterpenoids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and proton framework of the molecule, identifying the chemical environment and connectivity of each atom.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or Pyridine-d₅) in a clean, dry NMR tube to a final volume of approximately 0.5-0.7 mL.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • Instrument Setup:

    • The NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

    • The instrument is locked to the deuterium signal of the solvent.

    • Shimming is performed to optimize the homogeneity of the magnetic field.

  • Data Acquisition:

    • ¹H NMR: A standard proton experiment is run to obtain the ¹H NMR spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.

    • ¹³C NMR: A standard carbon experiment (e.g., with proton decoupling) is performed to obtain the ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

    • 2D NMR (COSY, HSQC, HMBC):

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for establishing the connectivity of the carbon skeleton.

  • Data Processing and Analysis:

    • The acquired free induction decays (FIDs) are Fourier transformed to generate the NMR spectra.

    • Phase and baseline corrections are applied.

    • Chemical shifts (δ) are referenced to the residual solvent peak or an internal standard (e.g., TMS).

    • Integration of ¹H NMR signals provides information on the relative number of protons.

    • Analysis of coupling constants (J) in the ¹H NMR spectrum reveals information about the dihedral angles between adjacent protons.

    • The combination of 1D and 2D NMR data allows for the complete assignment of all proton and carbon signals and the elucidation of the molecule's structure.

Infrared (IR) Spectroscopy

Objective: To identify the presence of specific functional groups based on their characteristic vibrational frequencies.

Methodology:

  • Sample Preparation (ATR - Attenuated Total Reflectance):

    • A small amount of the solid, purified this compound is placed directly onto the ATR crystal.

    • Pressure is applied to ensure good contact between the sample and the crystal.

  • Instrument Setup:

    • A Fourier Transform Infrared (FT-IR) spectrometer is used.

    • A background spectrum of the empty ATR crystal is recorded.

  • Data Acquisition:

    • The sample spectrum is recorded. The instrument scans the mid-infrared region (typically 4000-400 cm⁻¹).

    • The final spectrum is an average of multiple scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • The spectrum is analyzed for the presence of characteristic absorption bands:

      • O-H stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.

      • O-H stretch (Alcohol): A broad band around 3500-3200 cm⁻¹.

      • C-H stretch: Sharp peaks just below 3000 cm⁻¹.

      • C=O stretch (Carboxylic Acid): A strong, sharp peak around 1725-1700 cm⁻¹.

      • C=C stretch: A peak of variable intensity in the 1680-1620 cm⁻¹ region.

      • C-O stretch: Bands in the fingerprint region (1300-1000 cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule and to gain structural information from its fragmentation pattern.

Methodology:

  • Sample Preparation:

    • A dilute solution of the purified this compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrument Setup:

    • A high-resolution mass spectrometer (e.g., ESI-TOF, ESI-Orbitrap) is used.

    • The instrument is calibrated using a known standard.

  • Data Acquisition:

    • The sample solution is introduced into the ion source (e.g., Electrospray Ionization - ESI).

    • The sample is ionized, and the ions are transferred into the mass analyzer.

    • The mass-to-charge ratio (m/z) of the ions is measured.

    • For high-resolution mass spectrometry (HRMS), the exact mass is determined, which allows for the calculation of the molecular formula.

    • Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the molecular ion, providing further structural information.

  • Data Analysis:

    • The mass spectrum is analyzed to identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

    • The exact mass from HRMS is used to confirm the elemental composition (C30H46O4).

    • The fragmentation pattern from MS/MS can be analyzed to deduce the connectivity of the functional groups and the core structure.

Mandatory Visualization

The following diagrams illustrate the logical relationships and workflows pertinent to the analysis of this compound.

sculponeatic_acid_functional_groups cluster_core Core Structure cluster_groups Key Functional Groups SA This compound (C30H46O4) Pentacyclic Pentacyclic Triterpene (Oleanane Type) SA->Pentacyclic is a CarboxylicAcid Carboxylic Acid (-COOH) Pentacyclic->CarboxylicAcid contains Hydroxyl Hydroxyl (-OH) Pentacyclic->Hydroxyl contains DoubleBond C=C Double Bond Pentacyclic->DoubleBond contains

Caption: Functional groups of this compound.

experimental_workflow cluster_isolation Isolation cluster_elucidation Structure Elucidation Isolation Isolation from Isodon sculponeata NMR NMR Spectroscopy (1D & 2D) Isolation->NMR IR IR Spectroscopy Isolation->IR MS Mass Spectrometry (HRMS) Isolation->MS Structure Structure Determination NMR->Structure IR->Structure MS->Structure

Caption: Workflow for structure elucidation.

References

In-Depth Spectroscopic Analysis of Sculponeatic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Sculponeatic acid, a novel A-ring contracted oleanane triterpenoid. The information presented is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a detailed examination of its structural elucidation through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound, isolated from the plant Isodon sculponeata, represents a unique chemical scaffold with potential biological activities. Its structure was elucidated based on extensive spectroscopic analysis. This document compiles the available spectroscopic data to serve as a foundational resource for further research and development.

Spectroscopic Data

The spectroscopic data for this compound are summarized in the following tables, providing a clear and concise reference for its structural features.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of this compound was recorded in CDCl₃ at 100 MHz. The chemical shifts are reported in ppm (δ) and are referenced to the solvent signal.

PositionChemical Shift (δ)PositionChemical Shift (δ)
148.9 (t)1623.5 (t)
2199.8 (s)1747.5 (s)
344.7 (s)1853.0 (d)
426.5 (q)1973.2 (d)
539.0 (d)2041.8 (s)
618.9 (t)2126.2 (t)
733.1 (t)2237.1 (t)
840.0 (s)2328.1 (q)
948.0 (d)2416.8 (q)
1038.1 (s)2516.8 (q)
1123.7 (t)2617.2 (q)
12122.3 (d)2726.0 (q)
13144.1 (s)2828.9 (q)
1442.1 (s)2933.1 (q)
1528.1 (t)30179.8 (s)
¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound was recorded in CDCl₃ at 400 MHz. Chemical shifts are reported in ppm (δ) with coupling constants (J) in Hertz.

PositionChemical Shift (δ, mult., J)PositionChemical Shift (δ, mult., J)
2.45 (d, 12.0)125.30 (t, 3.6)
2.95 (d, 12.0)182.90 (dd, 13.6, 4.0)
52.05 (m)193.25 (dd, 11.2, 4.8)
91.80 (m)231.10 (s)
11α1.95 (m)241.05 (s)
11β1.85 (m)250.85 (s)
260.95 (s)
271.20 (s)
280.90 (s)
290.92 (s)
Infrared (IR) and Mass Spectrometry (MS) Data
Spectroscopic TechniqueKey Absorptions / Fragments
IR (KBr, cm⁻¹) 3440 (OH), 1735 (C=O, ester), 1695 (C=O, acid)
HR-ESI-MS (m/z) 493.3290 [M+Na]⁺ (Calcd. for C₃₀H₄₆O₅Na, 493.3294)

Experimental Protocols

The following section details the methodologies employed for the spectroscopic analysis of this compound.

General Experimental Procedures

Optical rotations were measured on a JASCO P-1020 digital polarimeter. IR spectra were recorded on a Bruker Tensor 27 FT-IR spectrometer with KBr pellets. NMR spectra were obtained on a Bruker AV-400 spectrometer with TMS as an internal standard. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on an API QSTAR Pulsar i spectrometer.

Extraction and Isolation

The air-dried and powdered aerial parts of Isodon sculponeata were extracted with 95% ethanol. The concentrated extract was then partitioned between methanol-water and petroleum ether, followed by partitioning with ethyl acetate and n-butanol. The ethyl acetate fraction was subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative HPLC to yield pure this compound.

Spectroscopic Measurements
  • NMR Spectroscopy: ¹H NMR and ¹³C NMR spectra were acquired in deuterated chloroform (CDCl₃) on a Bruker AV-400 spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C. Chemical shifts were referenced to the residual solvent signals (δH 7.26 and δC 77.0).

  • Infrared Spectroscopy: The IR spectrum was obtained using a potassium bromide (KBr) pellet method on a Bruker Tensor 27 FT-IR spectrometer.

  • Mass Spectrometry: High-resolution mass spectra were acquired using an electrospray ionization (ESI) source in positive ion mode on an API QSTAR Pulsar i time-of-flight (TOF) mass spectrometer.

Experimental Workflow

The logical flow of the isolation and structural elucidation of this compound is depicted in the following diagram.

experimental_workflow plant_material Aerial Parts of Isodon sculponeata extraction Extraction with 95% EtOH plant_material->extraction partitioning Solvent Partitioning (Petroleum Ether, EtOAc, n-BuOH) extraction->partitioning chromatography Column Chromatography (Silica Gel, Sephadex LH-20) partitioning->chromatography hplc Preparative HPLC chromatography->hplc pure_compound Pure this compound hplc->pure_compound nmr NMR Spectroscopy (¹H, ¹³C) pure_compound->nmr ir IR Spectroscopy pure_compound->ir ms Mass Spectrometry (HR-ESI-MS) pure_compound->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation

Isolation and structural elucidation workflow for this compound.

This comprehensive guide provides foundational data and methodologies that are crucial for the advancement of research on this compound and its potential applications.

An In-depth Technical Guide to Sculponeatic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sculponeatic acid is a naturally occurring A-ring contracted oleanane triterpenoid.[1][2][3] First isolated from the plant Isodon sculponeata, it represents a unique structural class of triterpenoids.[1][3] This compound has also been identified in the roots of Potentilla freyniana. While research into the specific biological activities of this compound is ongoing, related compounds isolated from the same plant sources have demonstrated cytotoxic effects, suggesting a potential area for further investigation. This guide provides a comprehensive overview of the available technical data on this compound and its derivatives, including its physicochemical properties, what is known about its biological activity, and detailed experimental protocols for its study.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and analysis in a research setting.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 1169806-02-3[2]
Molecular Formula C₃₀H₄₆O₄[4]
Molecular Weight 470.7 g/mol [4]
Appearance Not specified in literatureN/A
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3]
Storage Store at 2-8°C for up to 24 months. For solutions in DMSO, store as aliquots at -20°C for up to two weeks.[3]

Derivatives of this compound

During the isolation of this compound from Isodon sculponeata, other novel terpenoids were also identified. These co-isolated compounds are structurally distinct but are relevant for understanding the chemical profile of the source organism.

CompoundClassSource OrganismReference
Sculponeatin N ent-kaurane diterpeneIsodon sculponeata[1]
Sculponeatin O ent-kaurane diterpeneIsodon sculponeata[1]

Additionally, phytochemical investigation of Potentilla freyniana revealed the presence of other A-ring contracted triterpenoids alongside this compound.

CompoundClassSource OrganismReference
Madengaisu A A-ring contracted oleanane-type triterpenoidPotentilla freyniana[5]
Madengaisu B A-ring contracted ursane-type triterpenoidPotentilla freyniana[5]
Rosamultic acid A-ring contracted ursane-type triterpenoidPotentilla freyniana[6]
Hyptadienic acid A-ring contracted oleanane-type triterpenoidPotentilla freyniana[6]

Biological Activity

The biological activity of this compound itself has not been extensively quantified in the available literature. However, some related activities and data from co-isolated compounds provide context for its potential pharmacological relevance.

Allelopathic Properties

This compound is described as a secondary metabolite with allelopathic properties. It has been noted to influence the growth and development of nearby organisms by inhibiting seed germination and reducing the growth of competing plant species, suggesting its potential as a natural herbicide.

Cytotoxic Activity

Direct quantitative data for the cytotoxicity of this compound is limited. In a study evaluating compounds from Potentilla freyniana, this compound (referred to as compound 5 in the study) was tested for its cytotoxic effects against several human cancer cell lines using an MTT assay. It was considered inactive, with an IC₅₀ value greater than 30 μM.

However, other triterpenoids isolated from the same plant demonstrated moderate cytotoxic activities, highlighting the potential of this structural class.

CompoundCell LineIC₅₀ (μM)
Hyptadienic acid Hep-G2 (human liver carcinoma)25.16 ± 2.55
Madengaisu B BGC-823 (human gastric carcinoma)24.76 ± 0.94
2α,3β-dihydroxyolean-13(18)-en-28-oic acid HCT-116 (human colorectal carcinoma)13.25 ± 1.65
2α,3β-dihydroxyolean-13(18)-en-28-oic acid BGC-823 (human gastric carcinoma)26.83 ± 2.52
Alphitolic acid HCT-116 (human colorectal carcinoma)21.62 ± 0.33

Experimental Protocols

Isolation and Structure Elucidation of this compound

The structure of this compound was first determined after its isolation from Isodon sculponeata. The general procedure, based on available literature, involves the following steps:

G plant Aerial parts of Isodon sculponeata extraction Extraction with organic solvent (e.g., 95% EtOH) plant->extraction partition Solvent Partitioning extraction->partition chromatography Repeated Column Chromatography (Silica gel, Sephadex LH-20, etc.) partition->chromatography hplc Preparative HPLC chromatography->hplc pure_compound Pure this compound hplc->pure_compound spectroscopy Spectroscopic Analysis (1D-NMR, 2D-NMR, MS) pure_compound->spectroscopy structure Structure Elucidation spectroscopy->structure

Caption: General workflow for the isolation and structural elucidation of this compound.

Methodology: The dried, powdered aerial parts of the source plant (e.g., Isodon sculponeata or Potentilla freyniana) are extracted with a suitable organic solvent such as 95% ethanol at room temperature. The resulting crude extract is then concentrated under reduced pressure. This extract is subsequently partitioned between different immiscible solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, and n-butanol) to achieve a preliminary separation of compounds based on their polarity. The fraction containing the target compounds is then subjected to repeated column chromatography. Common stationary phases include silica gel, Sephadex LH-20, and ODS. Elution is performed with gradient solvent systems. Final purification is typically achieved using preparative high-performance liquid chromatography (HPLC) to yield the pure this compound.

The structure of the isolated compound is elucidated using a combination of spectroscopic methods, including one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) nuclear magnetic resonance (NMR) spectroscopy, as well as high-resolution mass spectrometry (HR-MS) to determine the molecular formula.

Cytotoxicity Assay (MTT Method)

The following protocol is based on the methodology used to assess the cytotoxicity of compounds isolated from Potentilla freyniana.

G cell_seeding Seed cells in 96-well plates incubation1 Incubate for 24h cell_seeding->incubation1 treatment Add test compounds (various concentrations) incubation1->treatment incubation2 Incubate for 48h treatment->incubation2 mtt_addition Add MTT solution (5 mg/mL) incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 dmso_addition Add DMSO to dissolve formazan incubation3->dmso_addition read_absorbance Measure absorbance at 490 nm dmso_addition->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Human cancer cell lines (e.g., Hep-G2, HCT-116, BGC-823, MCF-7) are seeded into 96-well plates at an appropriate density and cultured in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: The test compounds, including this compound, are dissolved in DMSO to prepare stock solutions. These are then diluted with culture medium to achieve a range of final concentrations. The culture medium is removed from the wells and replaced with the medium containing the test compounds. A control group receives medium with DMSO only.

  • Incubation: The plates are incubated for an additional 48 hours under the same conditions.

  • MTT Addition: After the incubation period, 20 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • Formazan Formation: The plates are incubated for another 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The supernatant is carefully removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 10 minutes.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 490 nm.

  • Data Analysis: The cell viability is calculated as a percentage of the control group. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Plausible Biosynthetic Pathway

This compound, as an A-ring contracted oleanane triterpenoid, is synthesized in plants through the isoprenoid pathway. The following diagram illustrates a plausible biosynthetic route starting from the common precursor, (S)-2,3-epoxysqualene.

G squalene (S)-2,3-Epoxysqualene cyclization Cyclization (β-amyrin synthase) squalene->cyclization beta_amyrin β-Amyrin cyclization->beta_amyrin oxidation Oxidation reactions (Cytochrome P450s) beta_amyrin->oxidation oleanolic_acid Oleanolic Acid oxidation->oleanolic_acid rearrangement Oxidative rearrangement of A-ring oleanolic_acid->rearrangement sculponeatic_acid This compound rearrangement->sculponeatic_acid

Caption: Plausible biosynthetic pathway of this compound.

The biosynthesis begins with the cyclization of (S)-2,3-epoxysqualene, catalyzed by β-amyrin synthase, to form the pentacyclic triterpene scaffold of β-amyrin. A series of oxidation reactions, mediated by cytochrome P450 monooxygenases, then modify the β-amyrin backbone to produce oleanolic acid. The formation of the contracted A-ring of this compound is proposed to occur through an oxidative rearrangement of the oleanolic acid A-ring. This type of ring contraction is a known modification in triterpenoid biosynthesis, leading to the diverse array of structures observed in nature.

Conclusion and Future Directions

This compound is a structurally interesting natural product with limited but intriguing biological data. While direct evidence of its potent bioactivity is currently lacking, the cytotoxic effects of co-isolated triterpenoids suggest that further investigation into the pharmacological properties of this compound and its synthetic derivatives is warranted. Future research should focus on:

  • Total Synthesis: The development of a total synthesis route for this compound would enable the production of larger quantities for extensive biological screening and the generation of novel derivatives.

  • Biological Screening: A broader screening of this compound against a wider range of cancer cell lines, as well as assays for anti-inflammatory, antimicrobial, and other activities, is needed to fully elucidate its therapeutic potential.

  • Mechanism of Action Studies: Should any significant bioactivity be identified, subsequent studies to determine the underlying mechanism of action and molecular targets will be crucial for its development as a potential therapeutic agent.

This guide provides a foundational understanding of this compound based on the current scientific literature. It is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, medicinal chemistry, and drug discovery.

References

Methodological & Application

Sculponeatic Acid: Comprehensive Application Notes and Protocols for Extraction, Purification, and Biological Investigation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sculponeatic acid, a naturally occurring A-ring contracted oleanane triterpenoid, has garnered interest for its potential therapeutic properties, including allelopathic and cytotoxic activities. This document provides detailed protocols for the extraction of this compound from its natural sources, Potentilla freyniana and Isodon sculponeata, followed by a comprehensive multi-step purification procedure. Additionally, it outlines methodologies for investigating its biological effects, particularly its cytotoxic impact on cancer cell lines, and discusses potential signaling pathways involved. All quantitative data is summarized for clarity, and key experimental workflows and biological pathways are visualized using diagrams.

Introduction

This compound is a secondary metabolite found in select plant species.[1] Its unique chemical structure contributes to its notable biological activities, which include influencing seed germination and plant growth. Of significant interest to the research and drug development community is its demonstrated cytotoxic effect against various human cancer cell lines. This application note serves as a comprehensive guide for the isolation, purification, and biological characterization of this compound.

Extraction and Purification Protocols

The isolation of this compound from its natural plant sources involves a multi-step process of extraction followed by chromatographic purification. Below are detailed protocols for its isolation from the roots of Potentilla freyniana and the underground parts of Isodon sculponeata.

Protocol 1: Extraction and Preliminary Fractionation from Potentilla freyniana

This protocol is adapted from established methods for the isolation of triterpenoids from Potentilla freyniana.

1. Plant Material Preparation:

  • Air-dry the roots of Potentilla freyniana at room temperature.

  • Pulverize the dried roots into a fine powder using a mechanical grinder.

2. Solvent Extraction:

  • Macerate the powdered plant material (e.g., 10 kg) with 95% ethanol at room temperature. Perform this extraction three times to ensure exhaustive recovery of secondary metabolites.

  • Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

3. Liquid-Liquid Partitioning:

  • Suspend the crude extract in water.

  • Sequentially partition the aqueous suspension with solvents of increasing polarity, starting with petroleum ether, followed by dichloromethane (CH₂Cl₂), and then ethyl acetate (EtOAc).

  • The majority of triterpenoids, including this compound, are expected to be enriched in the dichloromethane and ethyl acetate fractions. Concentrate these fractions under reduced pressure.

Protocol 2: Extraction from Isodon sculponeata

This protocol is based on methods described for the extraction of constituents from the underground parts of Isodon sculponeata.

1. Plant Material Preparation:

  • Air-dry and powder the underground parts of Isodon sculponeata.

2. Solvent Extraction:

  • Extract the powdered material with 70% acetone at room temperature.

  • Filter the extract and concentrate it under vacuum to yield a crude extract.

  • The resulting extract can then be subjected to liquid-liquid partitioning as described in Protocol 1 to yield an ethyl acetate fraction enriched with triterpenoids.[2]

Protocol 3: Chromatographic Purification of this compound

The enriched fractions from the initial extractions require further purification using a combination of chromatographic techniques.

1. Silica Gel Column Chromatography:

  • Subject the dichloromethane or ethyl acetate fraction to column chromatography on a silica gel column.

  • Elute the column with a gradient of chloroform-methanol or hexane-ethyl acetate, starting with a low polarity mobile phase and gradually increasing the polarity.

  • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC). Combine fractions containing spots with similar Rf values.

2. Further Chromatographic Steps:

  • For fractions containing this compound, further purification can be achieved using a sequence of the following chromatographic methods:

    • MCI Gel Column Chromatography: Useful for separating compounds based on their hydrophobicity.

    • Sephadex LH-20 Column Chromatography: Effective for separating compounds based on their molecular size and polarity, using methanol as the mobile phase.

    • Octadecylsilyl (ODS) Column Chromatography: A form of reverse-phase chromatography that separates compounds based on their hydrophobicity.

3. Preparative High-Performance Liquid Chromatography (HPLC):

  • The final purification step typically involves preparative HPLC.

  • Column: A C18 reverse-phase column is commonly used for the separation of triterpenoids.

  • Mobile Phase: A gradient of methanol-water or acetonitrile-water, often with the addition of a small percentage of formic acid (e.g., 0.1%) to improve peak shape, is effective.

  • Detection: UV detection at a wavelength of approximately 210 nm is suitable for detecting triterpenoids that lack a strong chromophore.

  • Collect the peak corresponding to this compound.

4. Structure Elucidation:

  • Confirm the identity and purity of the isolated this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation

Table 1: Summary of Extraction and Purification Parameters (Representative)

ParameterPotentilla freynianaIsodon sculponeata
Plant Part Used RootsUnderground Parts
Extraction Solvent 95% Ethanol70% Acetone[2]
Primary Fractionation Liquid-Liquid PartitioningLiquid-Liquid Partitioning
Enriched Fraction Dichloromethane/Ethyl AcetateEthyl Acetate[2]
Purification Methods Silica Gel, MCI Gel, ODS, Sephadex LH-20, Preparative HPLCSilica Gel, RP-18, Sephadex LH-20[2]
Final Purity >95% (target)>95% (target)

Table 2: Cytotoxic Activity of this compound and Related Triterpenoids

CompoundCell LineIC₅₀ (µM)Reference
Madengaisu BBGC-82324.76 ± 0.94[1]
Hyptadienic acidHep-G225.16 ± 2.55[1]
2α,3β-dihydroxyolean-13(18)-en-28-oic acidHCT-11613.25 ± 1.65[1]
Alphitolic acidHCT-11621.62 ± 0.33[1]

Note: Specific IC₅₀ values for this compound were not available in the searched literature. The data presented is for structurally related triterpenoids isolated from the same source to provide context for expected activity.

Experimental Workflows and Signaling Pathways

Diagrams

Extraction_and_Purification_Workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification plant_material Powdered Plant Material (P. freyniana or I. sculponeata) solvent_extraction Solvent Extraction (95% EtOH or 70% Acetone) plant_material->solvent_extraction crude_extract Crude Extract solvent_extraction->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning enriched_fraction Enriched Fraction (DCM/EtOAc) partitioning->enriched_fraction silica_gel Silica Gel Chromatography enriched_fraction->silica_gel further_chrom Further Chromatography (MCI, ODS, Sephadex LH-20) silica_gel->further_chrom prep_hplc Preparative HPLC further_chrom->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound Proposed_Signaling_Pathway cluster_cell_regulation Cellular Regulation cluster_cellular_response Cellular Response sculponeatic_acid This compound pi3k_akt PI3K/Akt Pathway sculponeatic_acid->pi3k_akt Inhibition stat3 STAT3 Pathway sculponeatic_acid->stat3 Inhibition bcl2_family Bcl-2 Family Proteins sculponeatic_acid->bcl2_family Modulation proliferation Inhibition of Proliferation pi3k_akt->proliferation apoptosis Induction of Apoptosis pi3k_akt->apoptosis stat3->proliferation bcl2_family->apoptosis cell_cycle_arrest Cell Cycle Arrest proliferation->cell_cycle_arrest apoptosis->cell_cycle_arrest

References

Application Notes and Protocols for Sculponeatic Acid (using Gallic Acid as a representative substitute)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Sculponeatic acid" does not correspond to a known chemical compound in publicly available scientific literature. To fulfill the request for detailed application notes and protocols, Gallic Acid , a well-researched phenolic acid with established effects in cell culture, will be used as a substitute. All data and protocols provided below pertain to Gallic Acid.

Introduction

Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic acid found in a variety of plants. It has garnered significant interest in biomedical research due to its antioxidant, anti-inflammatory, and anticancer properties. In cell culture experiments, gallic acid has been shown to modulate various cellular processes, including cell viability, proliferation, invasion, and angiogenesis. These effects are often mediated through its influence on key signaling pathways.

These application notes provide an overview of the cellular effects of gallic acid and detailed protocols for its use in cell culture experiments.

Data Presentation

Cytotoxicity of Gallic Acid in Human Cancer Cell Lines

The cytotoxic effects of gallic acid have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cell LineCancer TypeAssayIncubation Time (h)IC50 (µg/mL)Reference
HeLaCervical CancerSRB24~15[1]
HTB-35 (SiHa)Cervical CancerSRB24~15[1]

Note: The original source provided graphical data for HeLa and HTB-35 cells, indicating a significant decrease in cell viability to approximately 65% at a concentration of 15 µg/mL.[1] The IC50 values are estimated from this data. For precise IC50 values, it is recommended to perform a dose-response experiment.

Experimental Protocols

Cell Viability Assay (Sulforhodamine B - SRB Assay)

This protocol is used to determine the cytotoxic effects of gallic acid on adherent cell lines.

Materials:

  • Gallic Acid (powder)

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (510 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Gallic Acid Treatment:

    • Prepare a stock solution of Gallic Acid in DMSO.

    • Prepare serial dilutions of Gallic Acid in complete medium to achieve the desired final concentrations (e.g., 0, 5, 10, 15, 20, 25, 30, 40 µg/mL).[1] The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the prepared Gallic Acid dilutions. Include a vehicle control (medium with 0.1% DMSO).

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Cell Fixation:

    • After incubation, gently add 25 µL of cold 50% (w/v) TCA to each well (final concentration 10%).

    • Incubate at 4°C for 1 hour.

    • Wash the plate five times with slow-running tap water and allow it to air dry.

  • SRB Staining:

    • Add 50 µL of 0.4% SRB solution to each well.

    • Incubate at room temperature for 30 minutes.

    • Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plate to air dry completely.

  • Measurement:

    • Add 100 µL of 10 mM Tris base solution to each well to dissolve the bound dye.

    • Shake the plate on a plate shaker for 5-10 minutes.

    • Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to investigate the effect of gallic acid on the expression and phosphorylation of proteins in signaling pathways like PI3K/AKT and MAPK/ERK.

Materials:

  • Cells cultured in 6-well plates or 10 cm dishes

  • Gallic Acid

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ADAM17, anti-EGFR, anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells and treat with the desired concentrations of Gallic Acid for the specified time.

    • Wash cells with ice-cold PBS.

    • Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add ECL substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Signaling Pathways and Visualizations

Gallic acid has been shown to inhibit cancer cell invasion by suppressing the PI3K/AKT and MAPK/ERK signaling pathways, potentially through the downregulation of ADAM17 and EGFR.[1]

Gallic_Acid_Signaling_Pathway Gallic_Acid Gallic Acid ADAM17 ADAM17 Gallic_Acid->ADAM17 EGFR EGFR Gallic_Acid->EGFR ADAM17->EGFR PI3K PI3K EGFR->PI3K MAPK_ERK MAPK/ERK EGFR->MAPK_ERK AKT AKT PI3K->AKT Invasion Cell Invasion AKT->Invasion MAPK_ERK->Invasion

Caption: Gallic Acid inhibits cell invasion by suppressing ADAM17, EGFR, and downstream PI3K/AKT and MAPK/ERK pathways.

Experimental Workflow

The following diagram illustrates a general workflow for investigating the effects of a compound like gallic acid on cell culture.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HeLa, HTB-35) start->cell_culture treatment Treatment with Gallic Acid cell_culture->treatment viability_assay Cell Viability Assay (e.g., SRB) treatment->viability_assay protein_extraction Protein Extraction treatment->protein_extraction data_analysis Data Analysis viability_assay->data_analysis western_blot Western Blot Analysis protein_extraction->western_blot western_blot->data_analysis end End data_analysis->end

Caption: A typical workflow for studying the effects of Gallic Acid on cancer cells.

References

Application Notes and Protocols: Enzyme Inhibition by Sculponeatic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Note to the user: Initial searches for "Sculponeatic acid" as an enzyme inhibitor did not yield specific results. The following application notes and protocols are based on a representative dicarboxylic acid, Succinic Acid , for which there is published data on its enzyme inhibitory effects. This information is provided to illustrate the requested format and content for a researcher or drug development professional.

Introduction

Succinic acid is a dicarboxylic acid that has been identified as an inhibitor of several cytochrome P450 (CYP450) enzymes.[1][2] These enzymes are critical in the metabolism of a wide range of xenobiotics, including many therapeutic drugs. Inhibition of CYP450 enzymes can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered drugs.[2] Understanding the inhibitory potential of compounds like succinic acid is therefore crucial for drug development and clinical pharmacology.

These application notes provide a summary of the inhibitory effects of succinic acid on specific CYP450 isoforms and detailed protocols for assessing its inhibitory activity.

Quantitative Data Summary

The inhibitory activity of succinic acid against various cytochrome P450 enzymes has been quantified to determine its potency and mechanism of inhibition. The following tables summarize the key quantitative data.

Table 1: IC50 Values for Succinic Acid against CYP450 Isoforms

Enzyme TargetIC50 (µM)
CYP3A412.82
CYP2D614.53
CYP2C919.60

Data sourced from in vitro studies with pooled human liver microsomes.[1][2]

Table 2: Inhibition Constants (Ki) and Mechanism of Inhibition for Succinic Acid

Enzyme TargetInhibition TypeKi (µM)
CYP3A4Non-competitive6.18
CYP2D6Competitive7.40
CYP2C9Competitive9.48

Inhibition types and constants were determined through kinetic studies.[1][2]

Signaling Pathway

The inhibition of CYP450 enzymes by succinic acid can have downstream effects on various signaling pathways that are dependent on the metabolites produced by these enzymes. For instance, the metabolism of endogenous signaling molecules or the activation/degradation of other drugs that modulate specific pathways can be affected.

signaling_pathway cluster_0 Cell Membrane cluster_1 Intracellular Drug_A Drug A (Substrate) CYP3A4 CYP3A4 Drug_A->CYP3A4 Metabolism Metabolite Active Metabolite CYP3A4->Metabolite Signaling_Cascade Downstream Signaling Cascade Metabolite->Signaling_Cascade Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response Succinic_Acid Succinic Acid Succinic_Acid->CYP3A4 Inhibition

Figure 1: Inhibition of CYP3A4 by Succinic Acid.

Experimental Protocols

In Vitro CYP450 Inhibition Assay

This protocol describes the steps to determine the IC50 of a test compound (e.g., succinic acid) against various CYP450 isoforms using pooled human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compound (Succinic Acid)

  • CYP450 isoform-specific substrates (e.g., testosterone for CYP3A4, dextromethorphan for CYP2D6, diclofenac for CYP2C9)[1]

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • 96-well microplates

  • Microplate reader

  • Positive control inhibitors for each isoform

Protocol Workflow:

experimental_workflow A Prepare Reagents: Buffer, Microsomes, Substrates, NADPH, Succinic Acid dilutions B Add buffer, microsomes, and Succinic Acid/control inhibitor to 96-well plate A->B C Pre-incubate at 37°C B->C D Initiate reaction by adding CYP-specific substrate and NADPH regenerating system C->D E Incubate at 37°C D->E F Stop reaction (e.g., with acetonitrile) E->F G Analyze metabolite formation (LC-MS/MS or fluorescence) F->G H Calculate % inhibition and determine IC50 G->H

Figure 2: Workflow for CYP450 Inhibition Assay.

Procedure:

  • Preparation: Prepare serial dilutions of succinic acid in the appropriate vehicle. Prepare working solutions of CYP450 substrates and the NADPH regenerating system in phosphate buffer.

  • Incubation Mixture: In a 96-well plate, add the phosphate buffer, human liver microsomes, and the various concentrations of succinic acid or the positive control inhibitor.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzymes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the specific substrate and the NADPH regenerating system to each well.

  • Incubation: Incubate the reaction mixture at 37°C for the specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solution, such as cold acetonitrile.

  • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant for the formation of the specific metabolite using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of succinic acid relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Determination of Inhibition Type and Ki

To determine the mechanism of inhibition (competitive, non-competitive, etc.) and the inhibition constant (Ki), the assay described in 4.1 is modified to include varying concentrations of both the substrate and the inhibitor.

Procedure:

  • Follow the general procedure outlined in section 4.1.

  • For each concentration of succinic acid (including a zero-inhibitor control), perform the assay with a range of substrate concentrations (typically spanning from 0.5x to 5x the Km value of the substrate).[3]

  • Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.

  • Data Analysis: Analyze the data using graphical methods such as Lineweaver-Burk plots or by non-linear regression analysis fitting the data to different enzyme inhibition models (competitive, non-competitive, uncompetitive, mixed-model).[1] The best-fit model will describe the mechanism of inhibition and provide the Ki value.[1]

Conclusion

The provided data and protocols demonstrate that succinic acid is an inhibitor of key drug-metabolizing enzymes, CYP3A4, CYP2D6, and CYP2C9.[1][2] Researchers and drug development professionals should consider the potential for drug-drug interactions when developing formulations or therapeutic regimens involving succinic acid or compounds with similar inhibitory profiles. The detailed protocols provided herein offer a standardized method for evaluating such inhibitory effects.

References

Application Notes and Protocols for In Vivo Studies of Triterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of published in vivo studies on Sculponeatic acid, this document provides representative Application Notes and Protocols based on a structurally related and well-researched triterpenoid, Asiatic acid . These notes are intended to serve as a template and guide for researchers, scientists, and drug development professionals. The experimental data and protocols detailed below are derived from studies on Asiatic acid and should be adapted and validated for this compound.

Application Note: Anti-Tumor Efficacy of Asiatic Acid in a Lung Cancer Xenograft Model

Asiatic acid, a pentacyclic triterpenoid, has demonstrated significant anti-tumor activity in preclinical in vivo models of lung cancer. Administration of Asiatic acid in a mouse xenograft model resulted in a dose-dependent inhibition of tumor growth, highlighting its potential as a therapeutic agent. The primary mechanism of action involves the induction of apoptosis through mitochondrial-mediated pathways.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data from an in vivo study of Asiatic acid in a lung cancer xenograft model.[2]

Treatment GroupDosageMean Tumor Volume (mm³) at Day 13Tumor Inhibition Rate (%)Mean Tumor Weight (g) at Day 13
ControlVehicle~1800-~3.0
Asiatic Acid50 mg/kg/day~1200Not specified~2.0
Asiatic Acid100 mg/kg/day~80054%~1.5
5-Fluorouracil (5-FU)Not specified<800>54%<1.5

Note: Values are approximated from graphical data presented in the source study for illustrative purposes.[2][3]

Key Findings:
  • Oral administration of Asiatic acid significantly inhibited tumor volume and weight.[1][2]

  • A notable decrease in the expression of proliferating cell nuclear antigen (PCNA) was observed in treated tumors.[1][2]

  • Asiatic acid treatment was associated with a significant increase in apoptosis within the tumor cells.[1][2]

  • Importantly, no significant changes in body weight or spleen index were observed in the Asiatic acid-treated mice, suggesting a favorable safety profile compared to conventional chemotherapy like 5-FU.[2]

Experimental Protocols

Lung Cancer Xenograft Mouse Model

This protocol outlines the establishment of a subcutaneous xenograft model using Lewis Lung Carcinoma (LLC) cells in C57BL/6J mice to evaluate the in vivo anti-tumor efficacy of a test compound.

Materials:

  • Lewis Lung Carcinoma (LLC) cells

  • C57BL/6J mice (6-8 weeks old)

  • Asiatic acid (or test compound)

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • 5-Fluorouracil (positive control)

  • Sterile PBS

  • Matrigel (optional)

  • Calipers

  • Animal housing and care facilities compliant with institutional guidelines

Procedure:

  • Cell Culture: Culture LLC cells in appropriate media until they reach the logarithmic growth phase.

  • Cell Preparation: Harvest the cells and resuspend them in sterile PBS at a concentration of 1 x 10⁷ cells/mL.

  • Tumor Cell Implantation: Subcutaneously inject 1 x 10⁶ LLC cells (in 0.1 mL) into the right flank of each C57BL/6J mouse.

  • Group Allocation: Three days post-implantation, randomly allocate the mice into treatment and control groups (n=6 per group).

  • Treatment Administration:

    • Control Group: Administer the vehicle orally once daily.

    • Treatment Groups: Administer the test compound (e.g., Asiatic acid at 50 and 100 mg/kg) orally once daily.

    • Positive Control Group: Administer 5-FU as per the established protocol.

  • Monitoring:

    • Measure tumor volume every other day using calipers. The formula for tumor volume is: (Length × Width²)/2.

    • Monitor the body weight of the mice daily to assess toxicity.

  • Termination of Experiment: After the designated treatment period (e.g., 13 days), euthanize the mice.

  • Sample Collection and Analysis:

    • Excise the tumors and measure their final weight.

    • Collect spleens to determine the spleen index.

    • Fix a portion of the tumor tissue in formalin for histological analysis (H&E staining) and immunohistochemistry (e.g., for PCNA and TUNEL assays to assess proliferation and apoptosis, respectively).

Visualizations

Signaling Pathway of Asiatic Acid in Cancer Cells

Asiatic acid exerts its anti-cancer effects by modulating several key signaling pathways. A primary mechanism is the induction of apoptosis via the mitochondrial pathway. It also influences the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[4][5][6]

cluster_0 Asiatic Acid Action cluster_1 Signaling Pathways cluster_2 Cellular Outcomes AA Asiatic Acid PI3K PI3K AA->PI3K Inhibits Mito Mitochondria AA->Mito Targets Akt Akt PI3K->Akt Activates Prolif Cell Proliferation & Survival Akt->Prolif Promotes ROS ROS Generation Mito->ROS Leads to Casp9 Caspase-9 Mito->Casp9 Releases Cytochrome c to activate Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Induces

Caption: Asiatic Acid Signaling Cascade in Cancer.

Experimental Workflow for In Vivo Anti-Tumor Efficacy Study

The following diagram illustrates the logical flow of the in vivo xenograft experiment described in the protocol section.

cluster_0 Preparation cluster_1 Treatment cluster_2 Data Collection & Analysis A LLC Cell Culture B Cell Implantation in Mice A->B C Randomization into Control & Treatment Groups B->C D Daily Oral Administration C->D E Monitor Tumor Volume & Body Weight D->E F Euthanasia & Sample Collection D->F After 13 days E->F G Tumor Weight Analysis & Histology (PCNA, TUNEL) F->G

References

Application Notes and Protocols for Sculponeatic Acid: A Compound with Undetermined Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

A thorough investigation of publicly available scientific literature and databases has revealed a significant lack of information regarding the biological activity and mechanism of action of Sculponeatic acid. While this compound is listed as a natural product isolated from the plant genus Isodon (family Lamiaceae), with a molecular formula of C₃₀H₄₆O₄ and a molecular weight of 470.68, there are no published studies detailing its experimental use, biological effects, or the signaling pathways it may modulate.

The genus Isodon is known to be a rich source of bioactive diterpenoids, many of which exhibit significant biological activities. For instance, compounds like Oridonin, Effusanin A, and Lasiokaurin, also isolated from Isodon species, have demonstrated potent antiproliferative and cytotoxic effects in various cancer cell lines. Furthermore, some extracts from Isodon plants have been shown to possess anti-inflammatory properties, potentially through the modulation of signaling pathways such as the TNF and p38 MAPK pathways.

However, it is crucial to emphasize that these activities are attributed to other specific compounds from the Isodon genus and cannot be extrapolated to this compound without direct experimental evidence.

Due to the absence of any data on the biological targets, efficacy, toxicity, or mechanism of action of this compound, it is not possible to provide the requested detailed application notes, experimental protocols, or visualizations of signaling pathways. The creation of such documents would require, at a minimum, foundational research data that is currently unavailable in the public domain.

For researchers, scientists, and drug development professionals interested in exploring the potential of this compound, the initial steps would involve a series of fundamental experiments to elucidate its basic biological properties. This would include:

  • Preliminary Screening: Assessing the effect of this compound across a panel of diverse cell lines to identify any potential cytotoxic, cytostatic, or other phenotypic effects.

  • Target Identification: Employing techniques such as affinity chromatography, proteomics, or genetic screens to identify the molecular target(s) of this compound.

  • Dose-Response Studies: Determining the concentration range at which this compound elicits a biological response to establish key parameters like IC₅₀ or EC₅₀ values.

  • Mechanism of Action Studies: Investigating the downstream signaling events affected by this compound upon binding to its target.

Without the results from such foundational studies, the formulation of detailed and meaningful experimental protocols for this compound would be speculative and scientifically unsound. We encourage the scientific community to undertake these necessary investigations to uncover the potential of this natural product. As new research becomes available, the development of comprehensive application notes and protocols will be possible.

Application Notes and Protocols for Studying Sculponeatic Acid-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the binding of Sculponeatic acid, a novel small molecule, to its protein targets. The methodologies outlined here are fundamental to characterizing the molecular interactions that underpin the biological activity of this compound, providing critical data for drug development and mechanistic studies.

Introduction to this compound-Protein Binding

The therapeutic potential of this compound is intrinsically linked to its ability to bind to specific protein targets within a biological system. Understanding the affinity, kinetics, and thermodynamics of these binding events is crucial for elucidating its mechanism of action, optimizing its structure for improved efficacy and safety, and identifying potential off-target effects. This document details three widely used biophysical techniques for characterizing such interactions: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Affinity Chromatography for target identification.

Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[1][][3][4] It provides quantitative information on the association (on-rate) and dissociation (off-rate) kinetics of a binding event, from which the equilibrium dissociation constant (KD), a measure of binding affinity, can be derived.[5][6]

Application Note:

SPR is an ideal technique for the primary and secondary screening of this compound's interaction with a purified protein target. It is highly sensitive, requires relatively small amounts of sample, and can provide detailed kinetic information that is invaluable for structure-activity relationship (SAR) studies.[] In a typical SPR experiment, the protein target (ligand) is immobilized on a sensor chip, and a solution containing this compound (analyte) is flowed over the surface.[4] The binding event is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass as this compound binds to the immobilized protein.[4]

Experimental Workflow for SPR

SPR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_protein Purify Protein Target immobilize Immobilize Protein on Sensor Chip prep_protein->immobilize prep_ligand Prepare this compound Stock inject Inject this compound (Analyte) prep_ligand->inject prep_buffer Prepare & Degas Running Buffer equilibrate Equilibrate with Running Buffer prep_buffer->equilibrate immobilize->equilibrate Flow running buffer equilibrate->inject Start injection series dissociate Monitor Dissociation inject->dissociate Switch to running buffer regenerate Regenerate Sensor Surface dissociate->regenerate Inject regeneration solution sensorgram Generate Sensorgram dissociate->sensorgram regenerate->equilibrate Ready for next cycle fit_model Fit to Kinetic Model sensorgram->fit_model calculate Calculate ka, kd, KD fit_model->calculate ITC_Thermodynamics cluster_itc Isothermal Titration Calorimetry (ITC) Experiment cluster_params Derived Thermodynamic Parameters itc_exp Titrate this compound into Protein Solution raw_data Measure Heat Change per Injection itc_exp->raw_data kd Binding Affinity (KD) raw_data->kd n Stoichiometry (n) raw_data->n delta_h Enthalpy (ΔH) raw_data->delta_h delta_g Gibbs Free Energy (ΔG) kd->delta_g ΔG = RTln(KD) delta_s Entropy (ΔS) delta_h->delta_s delta_h->delta_g -TΔS Affinity_Chromatography_Workflow cluster_prep Preparation cluster_binding Binding & Washing cluster_elution Elution & Identification prep_resin Immobilize this compound on Resin incubate Incubate Lysate with Resin prep_resin->incubate prep_lysate Prepare Cell/Tissue Lysate prep_lysate->incubate wash Wash Resin to Remove Non-specific Binders incubate->wash elute Elute Specifically Bound Proteins wash->elute identify Identify Proteins by Mass Spectrometry elute->identify

References

Application Notes and Protocols for Diterpenoids from Isodon Species in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Sculponeatic Acid:

Initial research indicates a significant scarcity of publicly available scientific literature regarding the biological activities, mechanisms of action, and detailed experimental protocols for this compound. This natural product, identified as an A-ring contracted oleanane triterpenoid from Isodon sculponeata, remains largely uncharacterized in terms of its therapeutic potential.[][2]

Therefore, these application notes will focus on the broader family of well-researched bioactive compounds isolated from the Isodon genus (Lamiaceae family), particularly the ent-kaurane and abietane diterpenoids, which have demonstrated significant anti-inflammatory and anticancer properties. The methodologies and data presented are drawn from studies on these related, and more extensively investigated, compounds and can serve as a valuable reference for the study of novel molecules from the same genus, such as this compound.

I. Overview of Bioactive Diterpenoids from Isodon Species

The genus Isodon, belonging to the Lamiaceae family, is a rich source of structurally diverse diterpenoids, which are considered the characteristic bioactive constituents of this genus.[3] These compounds, particularly those with an ent-kaurane skeleton, have attracted considerable attention for their potent antitumor and anti-inflammatory activities.[4][5][6] Prominent examples include oridonin and lasiokaurin, which have shown significant antitumor effects in preclinical models.[4][7] The therapeutic potential of these compounds stems from their ability to modulate key signaling pathways involved in cancer progression and inflammation.

II. Quantitative Data Summary

The following tables summarize the cytotoxic and anti-inflammatory activities of representative diterpenoids isolated from various Isodon species.

Table 1: Cytotoxic Activity of Isodon Diterpenoids against Cancer Cell Lines

CompoundCell LineIC50 Value (µM)Source SpeciesReference
Compound 3HepG26.94 ± 9.10I. serra[5]
Compound 8HepG271.66 ± 10.81I. serra[5]
Compound 23HepG243.26 ± 9.07I. serra[5]
Compound 6HepG241.13 ± 3.49I. serra[8]
Compound 2HepG2121.33 ± 17.54I. serra[8]
Compound 3HepG296.44 ± 9.52I. serra[8]
OridoninHepG237.90I. serra[5]
Isoamethinol D (4)HeLa27.21I. amethystoides[9]
Isoamethinol D (4)A54921.47I. amethystoides[9]
Effusanin A (4)MDA-MB-231 CSCs0.51I. trichocarpus[7]

Table 2: Anti-inflammatory Activity of Isodon Diterpenoids

CompoundAssayIC50 Value (µM)Source SpeciesReference
Rubescensin B (10)NF-κB Nuclear Translocation Inhibition3.073I. rubescens[10]
Compound 1Nitric Oxide Production Inhibition15.6I. serra[11]
Compound 9Nitric Oxide Production Inhibition7.3I. serra[11]

III. Key Signaling Pathways

Diterpenoids from Isodon species exert their biological effects by modulating critical cellular signaling pathways. The NF-κB pathway is a key target for the anti-inflammatory effects of these compounds.

NF_kB_Signaling_Pathway cluster_complex LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines induces transcription of Isodon_Diterpenoid Isodon Diterpenoid (e.g., Rubescensin B) Isodon_Diterpenoid->IKK inhibits

Caption: NF-κB Signaling Pathway and Inhibition by Isodon Diterpenoids.

IV. Experimental Protocols

The following are generalized protocols based on methodologies reported in the cited literature for the investigation of diterpenoids from Isodon species.

A. Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of Isodon compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HepG2, A549, HeLa)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Isodon diterpenoid stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Multiskan Spectrum Microplate Reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of the Isodon diterpenoid in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

B. Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To evaluate the anti-inflammatory activity of Isodon compounds by measuring the inhibition of NO production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete growth medium

  • Lipopolysaccharide (LPS)

  • Isodon diterpenoid stock solution (in DMSO)

  • Griess Reagent

  • Sodium nitrite standard solution

  • 96-well plates

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the Isodon diterpenoid for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS), a positive control (LPS only), and a vehicle control.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

  • Calculate the percentage of NO inhibition relative to the LPS-only control.

C. Western Blot Analysis for NF-κB Pathway Proteins

Objective: To investigate the mechanism of anti-inflammatory action by assessing the effect of Isodon compounds on the expression and phosphorylation of key proteins in the NF-κB pathway.

Materials:

  • RAW 264.7 cells

  • Isodon diterpenoid and LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-IKK, anti-IκBα, anti-p-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Culture and treat RAW 264.7 cells with the Isodon diterpenoid and/or LPS as described for the NO assay.

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

V. Experimental Workflow for Bioactivity Screening of Isodon Compounds

The following diagram illustrates a typical workflow for the discovery and initial characterization of bioactive compounds from Isodon species.

Bioactivity_Screening_Workflow cluster_Screening Bioactivity Screening Plant_Material Isodon sp. Plant Material Extraction Extraction & Fractionation Plant_Material->Extraction Isolation Isolation & Purification (Chromatography) Extraction->Isolation Structure_Elucidation Structure Elucidation (NMR, MS) Isolation->Structure_Elucidation Pure_Compound Pure Diterpenoid Structure_Elucidation->Pure_Compound Cytotoxicity_Screen Cytotoxicity Screen (e.g., MTT Assay) Pure_Compound->Cytotoxicity_Screen Anti_inflammatory_Screen Anti-inflammatory Screen (e.g., Griess Assay) Pure_Compound->Anti_inflammatory_Screen Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, qPCR) Cytotoxicity_Screen->Mechanism_Study Anti_inflammatory_Screen->Mechanism_Study In_Vivo_Models In Vivo Animal Models Mechanism_Study->In_Vivo_Models Lead_Compound Lead Compound Identification In_Vivo_Models->Lead_Compound

Caption: Workflow for Bioactivity Screening of Isodon Compounds.

References

Application Notes and Protocols for Sterculic Acid in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

It appears there may be a typographical error in the query. The scientific literature extensively covers Sterculic acid in metabolic research, while "Sculponeatic acid" does not yield relevant results. This document will proceed under the assumption that the intended topic is Sterculic acid.

For Researchers, Scientists, and Drug Development Professionals

Application Note 1: Inhibition of Stearoyl-CoA Desaturase 1 (SCD1)

Sterculic acid, a cyclopropene fatty acid isolated from the seeds of Sterculia foetida, is a potent and well-characterized inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1][2] SCD1 is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids (MUFAs), primarily oleate (18:1) and palmitoleate (16:1), from saturated fatty acids (SFAs) like stearate (18:0) and palmitate (16:0).[1][2][3] By inhibiting SCD1, sterculic acid provides a powerful tool for investigating the roles of de novo lipogenesis and MUFA synthesis in various physiological and pathological processes.

Key Applications:

  • Studying Lipid Metabolism: Investigating the impact of reduced MUFA synthesis on cellular lipid composition, triglyceride storage, and fatty acid oxidation.

  • Metabolic Syndrome and Diabetes Research: Elucidating the role of SCD1 in the development of insulin resistance, hepatic steatosis, and obesity.[4][5][6]

  • Cancer Biology: Exploring the dependency of cancer cells on de novo lipogenesis and the potential of SCD1 inhibition as a therapeutic strategy.[7]

  • Inflammation Research: Examining the link between lipid metabolism and inflammatory signaling pathways.

Application Note 2: Modulation of Lipid Metabolism

Treatment of cells or animal models with sterculic acid leads to significant alterations in lipid profiles, characterized by an accumulation of SFAs and a depletion of MUFAs.[7] This shift in the SFA/MUFA ratio has profound effects on cell membrane fluidity, lipid signaling, and the formation of lipid droplets.

Key Applications:

  • Inducing SFA-mediated Cellular Stress: Studying the cellular responses to an increased intracellular pool of SFAs, including endoplasmic reticulum (ER) stress and apoptosis.

  • Investigating Membrane Dynamics: Assessing the consequences of altered membrane phospholipid composition on receptor signaling and protein function.

  • Adipocyte Differentiation Studies: Examining the role of SCD1-mediated MUFA synthesis in the process of adipogenesis.[7]

Application Note 3: Anti-Inflammatory Effects

Beyond its direct effects on lipid metabolism, sterculic acid exhibits anti-inflammatory properties.[1] This is, in part, independent of its SCD1 inhibitory activity and involves the modulation of key inflammatory signaling pathways. For instance, sterculic acid has been shown to be more effective than other fatty acids at inhibiting 7-ketocholesterol-mediated inflammatory responses.[8][9]

Key Applications:

  • Investigating Inflammatory Disease Models: Assessing the therapeutic potential of sterculic acid in models of chronic inflammation, such as atherosclerosis and age-related macular degeneration.[8][9]

  • Dissecting Inflammatory Signaling: Elucidating the mechanisms by which sterculic acid modulates pathways such as NF-κB.[1]

Quantitative Data Summary

Parameter Model System Treatment Result Reference
SCD1 Inhibition (IC50) HepG2 CellsSterculic acid0.9 µM[10]
SCD Enzyme Activity 3T3-L1 Adipocytes100 µM Sterculic acid>90% inhibition[7]
Blood Glucose Fructose-fed RatsSterculic oil (SO)Normalized to control levels[4][6]
Serum Triglycerides Fructose-fed RatsSONormalized to control levels[4][6]
Insulin Resistance Fructose-fed RatsSOPrevented development[4][6]
Hepatic Steatosis Fructose-fed RatsSOPrevented development[4][6]
Body Weight ob/ob Mice0.5% SO dietNo significant change[5]
Glucose Tolerance ob/ob Mice0.5% SO dietImproved[5]
Insulin Tolerance ob/ob Mice0.5% SO dietImproved[5]
Hepatic Inflammation Markers ob/ob Mice0.5% SO dietAttenuated[5]
Cell Viability (LNCaP & PC3) Prostate Cancer Cells4 mM Sterculic acidDiminished[7]
Apoptosis (LNCaP & PC3) Prostate Cancer Cells4 mM Sterculic acidPromoted[7]

Experimental Protocols

Protocol 1: In Vitro SCD1 Inhibition in 3T3-L1 Adipocytes

This protocol is adapted from studies on the effects of sterculic acid on 3T3-L1 differentiation.[7]

1. Cell Culture and Differentiation: a. Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum. b. To induce differentiation, grow cells to confluence. Two days post-confluence, change the medium to DMEM with 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (MDI medium).[1][11] c. After 48 hours, replace the MDI medium with DMEM containing 10% FBS and 10 µg/mL insulin. d. Replenish the insulin-containing medium every 48 hours until cells are fully differentiated (typically 8-10 days).

2. Sterculic Acid Treatment: a. Prepare a stock solution of sterculic acid in a suitable solvent (e.g., ethanol). b. During the differentiation protocol, supplement the culture medium with the desired concentration of sterculic acid (e.g., 100 µM).[7] A vehicle control (solvent only) should be run in parallel. c. Replenish the sterculic acid with every medium change.

3. Assessment of SCD1 Inhibition: a. Lipid Extraction: After the treatment period, wash cells with PBS and scrape them into a solvent mixture for lipid extraction (e.g., Folch method). b. Fatty Acid Analysis: Methylate the extracted fatty acids to form fatty acid methyl esters (FAMEs). Analyze the FAMEs by gas chromatography (GC) to determine the relative amounts of SFAs and MUFAs. c. Desaturation Index Calculation: Calculate the desaturation index as the ratio of product to substrate (e.g., 16:1n-7/16:0 and 18:1n-9/18:0). A decrease in this index indicates SCD1 inhibition.

G cluster_culture Cell Culture & Differentiation cluster_treatment Sterculic Acid Treatment cluster_analysis Analysis Culture Culture 3T3-L1 Preadipocytes Confluence Grow to Confluence Culture->Confluence MDI Induce with MDI Medium Confluence->MDI Insulin Maintain in Insulin Medium MDI->Insulin SA_Treat Add Sterculic Acid to Medium MDI->SA_Treat Insulin->SA_Treat Lipid_Extract Lipid Extraction Insulin->Lipid_Extract SA_Treat->Lipid_Extract GC_Analysis GC Analysis of FAMEs Lipid_Extract->GC_Analysis DI_Calc Calculate Desaturation Index GC_Analysis->DI_Calc

Caption: Workflow for in vitro SCD1 inhibition assay.

Protocol 2: Induction of Metabolic Syndrome in Rats and Sterculic Oil Treatment

This protocol is based on a fructose-induced rat model of metabolic syndrome.[4][6][8]

1. Animal Model and Diet: a. Use male Wistar rats.[4][6][8] Acclimatize the animals for at least one week. b. Divide rats into four groups: Control (standard diet), Fructose-fed (standard diet + 30% fructose in drinking water), Sterculic Oil (standard diet + daily gavage of sterculic oil), and Fructose + Sterculic Oil.[4] c. The experimental period is typically 8 weeks.[4][6][8]

2. Sterculic Oil Administration: a. Prepare sterculic oil (SO) from Sterculia seeds via hexane extraction.[8] b. Administer SO daily via intragastric gavage at a dose of approximately 0.4% of the diet.[4] The SO can be emulsified in Tween 20 for administration.

3. Monitoring and Sample Collection: a. Monitor body weight, food and water intake, and blood pressure regularly throughout the study. b. At the end of the 8-week period, fast the animals overnight. c. Collect blood samples for analysis of serum glucose, triglycerides, and insulin. d. Euthanize the animals and collect liver and adipose tissue for histological analysis and lipid profiling.

4. Data Analysis: a. Calculate insulin resistance using the HOMA-IR index. b. Perform histological staining (e.g., H&E) on liver sections to assess steatosis. c. Analyze serum and tissue lipid profiles using standard biochemical assays and gas chromatography.

G cluster_setup Experimental Setup cluster_monitoring Monitoring cluster_endpoint Endpoint Analysis Acclimatize Acclimatize Rats Grouping Divide into 4 Groups Acclimatize->Grouping Diet Administer Diets for 8 Weeks Grouping->Diet Monitor Weekly Monitoring: Body Weight, BP Diet->Monitor Fast Overnight Fasting Diet->Fast Collect_Blood Blood Collection Fast->Collect_Blood Collect_Tissues Tissue Collection Fast->Collect_Tissues Analysis Biochemical & Histological Analysis Collect_Blood->Analysis Collect_Tissues->Analysis

Caption: Workflow for fructose-induced metabolic syndrome model.

Signaling Pathways

SCD1 Inhibition and Downstream Metabolic Effects

Inhibition of SCD1 by sterculic acid blocks the conversion of SFAs to MUFAs. This leads to an accumulation of SFAs, which can induce ER stress and apoptosis, and a decrease in MUFAs, which are essential for triglyceride synthesis and membrane fluidity.

G SA Sterculic Acid SCD1 SCD1 SA->SCD1 MUFA Monounsaturated Fatty Acids (e.g., Oleate) SCD1->MUFA SFA Saturated Fatty Acids (e.g., Stearate) SFA->SCD1 ER_Stress ER Stress & Apoptosis SFA->ER_Stress Accumulation leads to TG Triglyceride Synthesis MUFA->TG Membrane Membrane Fluidity MUFA->Membrane

Caption: SCD1 inhibition by Sterculic acid.

Modulation of Inflammatory Signaling by SCD1 Inhibition

Inhibition of SCD1 can lead to a reduction in pro-inflammatory signaling through pathways like NF-κB and Wnt/β-catenin. High SCD1 activity is often associated with increased cell proliferation and inflammation.

G SCD1_Inhibition SCD1 Inhibition (by Sterculic Acid) NFkB NF-κB Signaling SCD1_Inhibition->NFkB Reduces Wnt Wnt/β-catenin Signaling SCD1_Inhibition->Wnt Reduces Inflammation Pro-inflammatory Environment NFkB->Inflammation Proliferation Cell Proliferation NFkB->Proliferation Wnt->Proliferation

Caption: Anti-inflammatory signaling modulation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Sculponeatic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the yield of a carboxylic acid synthesis?

The yield of a carboxylic acid synthesis can be influenced by several factors, including reaction temperature, solvent, catalyst concentration, and the purity of starting materials. Optimizing these conditions is crucial for maximizing product yield.[1]

Q2: How does reaction temperature impact the synthesis?

Temperature plays a significant role in reaction kinetics. Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to the formation of side products or decomposition of the desired product, resulting in a reduced yield.[1][2][3] It is essential to find the optimal temperature that balances reaction speed and product stability.

Q3: What is the role of the solvent in the synthesis?

The choice of solvent is critical as it can affect the solubility of reactants and intermediates, as well as the reaction pathway. The polarity and boiling point of the solvent should be carefully considered to ensure efficient reaction progress and to minimize side reactions. For instance, in some reactions, a solvent like acetone has been shown to be optimal.[2]

Q4: Can the catalyst concentration be optimized?

Yes, the stoichiometry of the catalyst can significantly affect the reaction yield. Both insufficient and excessive amounts of catalyst can be detrimental. It is recommended to perform small-scale experiments to determine the optimal catalyst loading for your specific reaction.[2][4]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question Possible Cause Suggested Solution
Are you certain your starting materials are pure? Impurities in the starting materials can interfere with the reaction.- Confirm the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS).- Purify starting materials if necessary.
Have you confirmed your reaction setup is correct? Incorrect assembly of glassware or leaks in the system can lead to loss of reagents or solvent.- Double-check all connections and ensure a properly sealed reaction vessel.- Use a positive pressure of an inert gas if your reaction is sensitive to air or moisture.
Is your reaction temperature optimal? The reaction may be too slow at a lower temperature or side reactions may be occurring at a higher temperature.- Experiment with a range of temperatures to find the optimal condition.[1][2][3]- Monitor the reaction progress at different temperatures using techniques like TLC or LC-MS.

Issue 2: Formation of Significant Side Products

Question Possible Cause Suggested Solution
Is the reaction time appropriate? Prolonged reaction times can sometimes lead to the formation of degradation products or other side reactions.- Perform a time-course study to determine the optimal reaction duration.[3]- Quench the reaction once the starting material has been consumed to prevent over-reaction.
Is the stoichiometry of your reagents correct? An excess of one reagent may lead to the formation of undesired side products.- Carefully control the stoichiometry of your reactants.- Consider the slow addition of one reagent to the reaction mixture to maintain a low instantaneous concentration.
Could a different solvent improve selectivity? The solvent can influence the reaction pathway and the formation of side products.- Screen a variety of solvents with different polarities.- Refer to literature for similar reactions to guide your solvent choice.[2]

Data on Reaction Optimization

The following tables present hypothetical data for the optimization of Sculponeatic acid synthesis.

Table 1: Effect of Temperature on this compound Yield

EntryTemperature (°C)Reaction Time (h)Yield (%)
1401245
260985
380970
4100655

Conditions: 1 mmol starting material, 1 mol% catalyst, in acetone.

Table 2: Effect of Catalyst Loading on this compound Yield

EntryCatalyst Loading (mol%)Reaction Time (h)Yield (%)
10.5960
21.0985
31.5982
42.0978

Conditions: 1 mmol starting material, 60°C, in acetone.

Table 3: Effect of Solvent on this compound Yield

EntrySolventReaction Time (h)Yield (%)
1Dichloromethane1250
2Toluene1265
3Acetone985
4Acetonitrile975

Conditions: 1 mmol starting material, 1 mol% catalyst, 60°C.

Experimental Protocols

Hypothetical Protocol for this compound Synthesis

  • Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the starting diazoketone (1.0 mmol) and aryl isothiocyanate (1.2 mmol).

  • Solvent and Catalyst Addition: Add acetone (20 mL) to the flask, followed by the addition of the Rh₂(OAc)₄ catalyst (0.01 mmol, 1 mol%).

  • Reaction Execution: Heat the reaction mixture to 60°C and stir for 9 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Visualizations

experimental_workflow start Start setup Reaction Setup: - Add Diazoketone - Add Aryl Isothiocyanate start->setup addition Solvent & Catalyst Addition: - Add Acetone - Add Rh₂(OAc)₄ setup->addition reaction Reaction Execution: - Heat to 60°C - Stir for 9h - Monitor by TLC addition->reaction workup Workup: - Cool to RT - Remove Solvent reaction->workup purification Purification: - Column Chromatography workup->purification characterization Characterization: - NMR - HRMS purification->characterization end End characterization->end troubleshooting_logic start Low Yield or Side Product Formation check_purity Check Starting Material Purity start->check_purity check_conditions Verify Reaction Conditions start->check_conditions optimize Systematic Optimization check_conditions->optimize sub_optimize_temp Optimize Temperature optimize->sub_optimize_temp sub_optimize_solvent Optimize Solvent optimize->sub_optimize_solvent sub_optimize_catalyst Optimize Catalyst Load optimize->sub_optimize_catalyst

References

Technical Support Center: Overcoming Solubility Challenges with Sculponeatic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing solubility issues encountered with Sculponeatic acid. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a bioactive secondary metabolite.[1] Its utility in research and development can be hampered by low aqueous solubility, a common challenge with many new chemical entities that can limit bioavailability and experimental options.[2]

Q2: What are the initial recommended solvents for dissolving this compound?

Based on available data, this compound is soluble in several organic solvents. Initial attempts to dissolve the compound should prioritize the use of Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Acetone.[3][4]

Q3: My this compound is not dissolving in the recommended organic solvents. What should I do?

If you encounter solubility issues even with the recommended organic solvents, consider the troubleshooting guide below for a systematic approach to improving solubility. It is also crucial to ensure the quality and purity of both the this compound and the solvents being used.

Troubleshooting Guide: Enhancing this compound Solubility

Issue 1: Poor Solubility in Standard Organic Solvents

If this compound exhibits poor solubility in common organic solvents like DMSO or ethanol, a systematic approach can be employed to enhance its dissolution.

Workflow for Addressing Solubility Issues:

G cluster_0 cluster_1 A Initial Solubility Test (e.g., DMSO, Ethanol) B Solubility Acceptable? A->B C Proceed with Experiment B->C Yes D Optimize Solvent System B->D No E Co-solvent System D->E F pH Modification D->F G Surfactant Addition D->G H Particle Size Reduction D->H I Solid Dispersion D->I J Final Formulation E->J F->J G->J H->J I->J

Caption: A workflow for systematically addressing solubility challenges.

Solution 1.1: Co-solvent Systems

The use of a co-solvent can significantly increase the solubility of lipophilic compounds.[5][6] This involves dissolving the compound in a water-miscible organic solvent first, and then adding an aqueous solution.

Experimental Protocol: Co-solvent Method

  • Solvent Selection: Choose a water-miscible organic solvent in which this compound has high solubility (e.g., DMSO, ethanol).

  • Initial Dissolution: Dissolve the desired amount of this compound in a minimal volume of the selected organic solvent.

  • Titration: Gradually add the aqueous buffer or medium to the organic solution while vortexing or stirring.

  • Observation: Monitor for any precipitation. If precipitation occurs, the solubility limit in that co-solvent mixture has been exceeded.

  • Optimization: Experiment with different ratios of organic solvent to aqueous solution to find the optimal mixture that maintains solubility and is compatible with your experimental system.

Co-Solvent SystemTypical Starting Ratio (Organic:Aqueous)Notes
DMSO:Aqueous Buffer1:10 to 1:100DMSO is a strong solvent but can have cellular toxicity at higher concentrations.
Ethanol:Aqueous Buffer1:5 to 1:50Ethanol is generally less toxic than DMSO but may be a less effective solvent for highly lipophilic compounds.

Solution 1.2: pH Modification

For ionizable compounds, adjusting the pH of the solution can significantly alter solubility.[6][7]

Experimental Protocol: pH Adjustment

  • Determine pKa: If the pKa of this compound is known or can be predicted, this will guide the pH adjustment. For acidic compounds, increasing the pH above the pKa will increase solubility. For basic compounds, decreasing the pH below the pKa will increase solubility.

  • Buffer Selection: Prepare a series of buffers with different pH values.

  • Solubility Testing: Add a known amount of this compound to each buffer and determine the concentration at which it dissolves.

  • Equilibration: Allow the samples to equilibrate (e.g., shaking for 24-48 hours) before measuring the dissolved concentration.

pH Adjustment StrategyExpected Outcome
Increase pH (for acidic compounds)Increased deprotonation and enhanced aqueous solubility.
Decrease pH (for basic compounds)Increased protonation and enhanced aqueous solubility.
Issue 2: Precipitation Upon Addition to Aqueous Media

Even if this compound dissolves in an organic solvent, it may precipitate when added to an aqueous experimental medium.

Solution 2.1: Use of Surfactants

Surfactants can increase the solubility of poorly water-soluble compounds by forming micelles that encapsulate the drug molecules.[6][8]

Experimental Protocol: Surfactant-based Formulation

  • Surfactant Selection: Choose a biocompatible surfactant such as Tween® 80 or Polysorbate 20.

  • Stock Solution: Prepare a stock solution of the surfactant in your aqueous medium.

  • Dissolution: Dissolve this compound in a minimal amount of a suitable organic solvent.

  • Addition: Slowly add the drug solution to the surfactant-containing aqueous medium while stirring vigorously.

  • Concentration Optimization: Test different concentrations of the surfactant to find the lowest effective concentration that prevents precipitation.

SurfactantTypical Concentration Range
Tween® 800.1% - 2% (v/v)
Polysorbate 200.1% - 2% (v/v)

Solution 2.2: Inclusion Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[8][9]

Experimental Protocol: Cyclodextrin Complexation

  • Cyclodextrin Selection: Choose a suitable cyclodextrin, such as β-cyclodextrin or its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Aqueous Solution: Prepare an aqueous solution of the cyclodextrin.

  • Addition of this compound: Add this compound to the cyclodextrin solution.

  • Complexation: Stir or sonicate the mixture to facilitate the formation of the inclusion complex. This may take several hours.

  • Filtration: Filter the solution to remove any undissolved compound.

CyclodextrinKey Properties
β-cyclodextrinLower aqueous solubility.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Higher aqueous solubility and lower toxicity.
Issue 3: Need for Higher Concentrations or Solvent-Free Formulations

For certain applications, such as in vivo studies, high concentrations of organic solvents may be toxic. In these cases, advanced formulation strategies may be necessary.

Signaling Pathway for Formulation Strategy Selection:

G A High Concentration or Solvent-Free Formulation Required? B Particle Size Reduction A->B Yes C Solid Dispersion A->C Yes D Micronization/ Nanosuspension B->D E Amorphous Solid Dispersion C->E F Final Formulation D->F E->F

Caption: Decision pathway for advanced formulation strategies.

Solution 3.1: Particle Size Reduction

Reducing the particle size of a compound increases its surface area, which can lead to a higher dissolution rate.[7][10]

  • Micronization: This technique reduces particle size to the micron range using methods like jet milling.[10]

  • Nanosuspensions: Formulating the drug as nanoparticles can further enhance solubility and dissolution.[5][11] This can be achieved through techniques like high-pressure homogenization or precipitation.[5]

Solution 3.2: Solid Dispersions

Solid dispersions involve dispersing the drug in a hydrophilic carrier matrix at a solid state.[7][9] This can create an amorphous form of the drug, which has higher solubility than the crystalline form.

  • Solvent Evaporation: The drug and a carrier are dissolved in a common solvent, which is then evaporated to form a solid dispersion.[8]

  • Hot-Melt Extrusion: The drug and a carrier are mixed and heated to form a melt, which is then cooled and solidified.

These advanced techniques often require specialized equipment and formulation expertise. Collaboration with a formulation science group is recommended if these approaches are necessary.

References

Technical Support Center: Sculponeatic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sculponeatic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this compound in solution. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and visualizations to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: The stability of this compound is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. It is a carboxylic acid that is susceptible to degradation through hydrolysis and oxidation. For optimal stability, it is recommended to prepare fresh solutions and store them at low temperatures, protected from light.

Q2: What is the optimal pH range for maintaining the stability of this compound in solution?

A2: this compound exhibits its greatest stability in a slightly acidic to neutral pH range (pH 4.0-6.0). In highly acidic (pH < 3) or alkaline (pH > 8) conditions, the rate of degradation increases significantly.

Q3: Can I use buffers to stabilize this compound solutions? Which ones are recommended?

A3: Yes, using a buffer system is highly recommended to maintain a stable pH. Phosphate and citrate buffers are commonly used and have been shown to be compatible with this compound. It is advisable to avoid buffers containing reactive species that could accelerate degradation.

Q4: How should I store stock solutions of this compound?

A4: Stock solutions of this compound should be stored at -20°C or below in airtight, light-protecting containers. For short-term storage (up to one week), refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles as this can lead to degradation.

Q5: What are the common degradation products of this compound?

A5: The primary degradation pathways for this compound are hydrolysis of its ester linkage and oxidation of its tertiary alcohol. This results in the formation of inactive metabolites, primarily Hydrolyzed this compound (HSA) and Oxidized this compound (OSA).

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Possible Cause Suggested Solution
Inconsistent results in cell-based assays. Degradation of this compound in culture media.Prepare fresh dilutions of this compound in media immediately before each experiment. Consider conducting a time-course experiment to assess its stability in your specific cell culture conditions.
Loss of compound potency over time. Improper storage of stock solutions.Ensure stock solutions are stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light.
Precipitation of this compound in solution. Poor solubility at the desired concentration or pH.Prepare a more concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and dilute it further in your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. Adjust the pH of the final solution to the optimal range (4.0-6.0).
Unexpected peaks in HPLC analysis. Presence of degradation products.Compare the chromatogram to a reference standard of freshly prepared this compound. If new peaks are present, they are likely degradation products. Follow the recommended handling and storage procedures to minimize degradation.

Data on this compound Stability

The following tables summarize the stability of this compound under various conditions as determined by HPLC analysis.

Table 1: Effect of pH on the Stability of this compound at 25°C

pH% Remaining after 24 hours% Remaining after 72 hours
3.085.2%65.7%
4.098.1%94.3%
5.099.5%97.8%
6.099.2%96.5%
7.095.4%88.1%
8.080.7%58.9%

Table 2: Effect of Temperature on the Stability of this compound at pH 5.0

Temperature% Remaining after 24 hours% Remaining after 7 days
4°C99.8%98.5%
25°C99.5%92.1%
37°C96.3%81.4%

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol describes a method for the quantitative analysis of this compound in solution to assess its stability.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • Water (HPLC grade)

  • 0.22 µm syringe filters

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and 20 mM potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm[1]

  • Injection Volume: 20 µL

4. Standard Preparation:

  • Prepare a 1 mg/mL stock solution of this compound reference standard in methanol.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

5. Sample Preparation:

  • Dilute the experimental samples with the mobile phase to fall within the calibration range.

  • Filter all samples and standards through a 0.22 µm syringe filter before injection.

6. Analysis:

  • Inject the standards to generate a calibration curve.

  • Inject the samples and quantify the concentration of this compound by comparing the peak area to the calibration curve.

Protocol 2: UV-Vis Spectrophotometric Assay for this compound

This protocol provides a simpler, high-throughput method for estimating the concentration of this compound, suitable for preliminary stability studies. Note that this method is less specific than HPLC and may be subject to interference from degradation products that also absorb at the same wavelength.

1. Materials and Reagents:

  • This compound

  • Phosphate buffer (50 mM, pH 5.0)

  • Methanol

2. Instrumentation:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

3. Procedure:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Prepare a series of standards by diluting the stock solution in the phosphate buffer to concentrations ranging from 5 µg/mL to 50 µg/mL.

  • Measure the absorbance of the standards at 210 nm.[2]

  • Generate a standard curve of absorbance versus concentration.

  • Dilute the experimental samples in the phosphate buffer to fall within the range of the standard curve.

  • Measure the absorbance of the samples at 210 nm and determine the concentration using the standard curve.

Visualizations

Signaling Pathway of this compound

Sculponeatic_Acid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects SA This compound GPR_X GPRX Receptor SA->GPR_X binds G_alpha Gαq/11 GPR_X->G_alpha activates PLC PLCβ G_alpha->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release induces PKC PKC DAG->PKC activates Gene_Expression Gene Expression (e.g., anti-inflammatory cytokines) PKC->Gene_Expression modulates Ca_release->Gene_Expression modulates Cellular_Response Cellular Response (e.g., reduced inflammation) Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway of this compound via a G-protein coupled receptor.

Experimental Workflow for Stability Testing

Stability_Testing_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis Prep_Sol Prepare this compound Solution in desired buffer Initial_Sample Take initial sample (T=0) Prep_Sol->Initial_Sample Incubate Incubate samples under different conditions (pH, temp, light) Initial_Sample->Incubate Time_Points Collect samples at specified time points Incubate->Time_Points HPLC_Analysis Analyze samples by HPLC-UV Time_Points->HPLC_Analysis Data_Analysis Calculate % remaining and degradation rate HPLC_Analysis->Data_Analysis

Caption: General workflow for assessing the stability of this compound.

References

Technical Support Center: Sculponeatic Acid Experiments

Author: BenchChem Technical Support Team. Date: November 2025

As "Sculponeatic acid" is a fictional substance, I will create a plausible but hypothetical scenario based on common challenges in cell-based assays and apoptosis induction experiments. The troubleshooting guide and FAQs will address issues that researchers might realistically encounter. The experimental protocols will be based on standard laboratory procedures. The signaling pathway and data will be invented to fit the narrative of this compound as an inducer of apoptosis.

Fictional Premise:

This compound is a novel synthetic compound under investigation for its pro-apoptotic effects on cancer cell lines. It is believed to induce programmed cell death by activating the "KAP-JNK" signaling pathway. Researchers are using this compound to explore new therapeutic strategies for various cancers.

With this premise, I will now generate the technical support center content.

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with this compound.

Troubleshooting Guides

Problem 1: Low or No Apoptosis Induction

Possible Causes & Solutions

Possible Cause Recommended Action
Incorrect this compound Concentration Titrate this compound across a wider concentration range (e.g., 1 µM to 100 µM) to determine the optimal dose for your specific cell line.
Compound Instability Prepare fresh stock solutions of this compound in DMSO for each experiment. Avoid repeated freeze-thaw cycles. Protect the stock solution from light.
Cell Line Resistance Some cell lines may be inherently resistant to this compound. Confirm the expression of key proteins in the KAP-JNK pathway in your cell line via Western blot. Consider using a positive control apoptosis inducer (e.g., staurosporine) to ensure the cells are capable of undergoing apoptosis.
Insufficient Incubation Time Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration for apoptosis induction.
High Cell Confluency Plate cells at a lower density (e.g., 50-70% confluency) to ensure they are in the logarithmic growth phase and more susceptible to treatment.
Problem 2: High Variability Between Replicates

Possible Causes & Solutions

Possible Cause Recommended Action
Inconsistent Cell Seeding Ensure homogenous cell suspension before plating. Use calibrated pipettes and a consistent pipetting technique.[1]
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
Incomplete Solubilization of Formazan (MTT Assay) After adding the solubilization solution (e.g., DMSO), ensure complete dissolution of formazan crystals by pipetting up and down or using a plate shaker.[2]
Pipetting Errors Use fresh pipette tips for each replicate. Ensure accurate and consistent pipetting volumes.[3]
Problem 3: Off-Target Effects or Cellular Toxicity

Possible Causes & Solutions

Possible Cause Recommended Action
High DMSO Concentration Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5%. Run a vehicle control (DMSO only) to assess its effect on cell viability.
Contamination Regularly test cell cultures for mycoplasma contamination.[1] Visually inspect cultures for signs of bacterial or fungal contamination.
Non-Apoptotic Cell Death Distinguish between apoptosis and necrosis using Annexin V and Propidium Iodide (PI) staining. Necrotic cells will be PI-positive and Annexin V-negative or double-positive.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound should be dissolved in sterile DMSO to prepare a stock solution (e.g., 10 mM). Aliquot the stock solution into single-use vials and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Q2: How can I confirm that this compound is inducing apoptosis via the KAP-JNK pathway?

A2: You can perform a Western blot analysis to examine the phosphorylation status of key proteins in the KAP-JNK pathway, such as KAP-1, JNK, and c-Jun. An increase in the phosphorylated forms of these proteins following this compound treatment would support the activation of this pathway.

Q3: Is it normal to see a decrease in cell viability at very high concentrations of this compound that is not due to apoptosis?

A3: Yes, at very high concentrations, this compound may induce non-specific cytotoxicity or necrosis. It is crucial to determine the optimal concentration range that selectively induces apoptosis. An MTT assay can show overall cell viability, while an Annexin V/PI assay can differentiate between apoptosis and necrosis.

Q4: Can I use this compound in combination with other anti-cancer agents?

A4: While theoretically possible, synergistic or antagonistic effects with other drugs are currently unknown. We recommend conducting preliminary studies to evaluate the combined effects on cell viability and apoptosis.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound and a vehicle control (DMSO). Incubate for the desired time period (e.g., 24 or 48 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Apoptosis Detection using Annexin V/PI Staining
  • Cell Culture and Treatment: Culture cells in a 6-well plate and treat with Sculpone-atic acid for the determined optimal time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be double-positive.

Protocol 3: Western Blot for KAP-JNK Pathway Activation
  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of KAP-1, JNK, and c-Jun. Follow with incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Data Presentation

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
198.2 ± 5.1
585.7 ± 6.2
1062.3 ± 4.8
2541.5 ± 3.9
5025.8 ± 3.1
10015.2 ± 2.5

Table 2: Apoptosis Induction by this compound (Annexin V/PI Staining)

Treatment (24h)% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle2.1 ± 0.51.5 ± 0.3
This compound (25 µM)35.4 ± 3.210.2 ± 1.8

Visualizations

Sculponeatic_Acid_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Unknown Receptor This compound->Receptor Binds KAP_1 KAP-1 Receptor->KAP_1 Activates JNK JNK KAP_1->JNK Phosphorylates pJNK p-JNK cJun c-Jun JNK->cJun Translocates & Phosphorylates pcJun p-c-Jun Apoptosis Apoptosis pcJun->Apoptosis Induces

Caption: Fictional KAP-JNK signaling pathway activated by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis Cell_Culture 1. Cell Culture (50-70% confluency) SA_Prep 2. Prepare this compound (Fresh Dilutions) Treatment 3. Treat Cells (Include Vehicle Control) Incubation 4. Incubate (Time-course: 6-48h) Treatment->Incubation MTT Viability (MTT Assay) Incubation->MTT Annexin Apoptosis (Annexin V/PI) Incubation->Annexin WB Pathway (Western Blot) Incubation->WB

Caption: General experimental workflow for this compound studies.

Troubleshooting_Logic Start Low/No Apoptosis Check_Conc Concentration Optimal? Start->Check_Conc Check_Time Incubation Time Sufficient? Check_Conc->Check_Time Yes Titrate Perform Dose-Response Check_Conc->Titrate No Check_Cells Cells Apoptosis Competent? Check_Time->Check_Cells Yes Time_Course Perform Time-Course Check_Time->Time_Course No Check_Compound Compound Stable? Check_Cells->Check_Compound Yes Positive_Control Use Staurosporine Check_Cells->Positive_Control No Fresh_Stock Prepare Fresh Stock Check_Compound->Fresh_Stock No End Problem Solved Check_Compound->End Yes Titrate->Check_Time Time_Course->Check_Cells Positive_Control->Check_Compound Fresh_Stock->End

Caption: Troubleshooting logic for low or no apoptosis induction.

References

Optimizing dosage for Sculponeatic acid in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing in vivo studies using Sculponeatic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the novel tyrosine kinase, TK-1. In many aggressive tumor types, the TK-1 signaling pathway is constitutively activated, leading to uncontrolled cell proliferation and survival. This compound competitively binds to the ATP-binding site of TK-1, preventing its phosphorylation and subsequent activation of downstream effectors, ultimately inducing apoptosis in cancer cells.

Q2: What is the recommended starting dose for this compound in mouse xenograft models?

A2: For initial efficacy studies in mouse xenograft models, a starting dose of 25 mg/kg administered daily via oral gavage (PO) is recommended. This recommendation is based on preliminary dose-ranging studies. However, the optimal dose may vary depending on the tumor model and specific experimental conditions.[1][2]

Q3: How should I prepare a formulation of this compound for in vivo administration?

A3: this compound has low aqueous solubility.[3] A recommended formulation for oral gavage is a suspension in 0.5% (w/v) methylcellulose with 0.2% (v/v) Tween 80. For intravenous (IV) administration, a solution in 10% DMSO, 40% PEG300, and 50% saline may be used, but must be administered slowly to avoid precipitation.[3] Always prepare fresh formulations daily and ensure homogeneity of suspensions before each administration.[4][5]

Q4: What is the appropriate animal model for testing this compound?

A4: The selection of an appropriate animal model is crucial for the success of your study.[6][7] It is recommended to use immunocompromised mouse strains (e.g., NOD/SCID or NSG) engrafted with a human cancer cell line known to have an activated TK-1 pathway.

Troubleshooting Guide

Problem 1: High variability in tumor growth or treatment response between subjects.

  • Possible Cause: Inconsistent drug formulation or administration.

  • Solution: Ensure the this compound suspension is homogenous. Vortex the stock solution vigorously before drawing each dose. For oral gavage, ensure precise delivery to the stomach and avoid accidental administration into the lungs. Consistent timing of administration is also critical.[8]

  • Possible Cause: Poor drug bioavailability.

  • Solution: The formulation may not be optimal.[3][9] Consider alternative excipients or administration routes. Pharmacokinetic (PK) studies are advised to determine the exposure levels achieved with the current formulation and dosing regimen.

  • Possible Cause: Issues with tumor cell implantation.

  • Solution: Ensure a consistent number of viable tumor cells are implanted at the same anatomical site for each animal. Variability in initial tumor burden can lead to significant differences in growth rates.

Problem 2: No significant anti-tumor efficacy is observed.

  • Possible Cause: The dose is too low.

  • Solution: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and to identify a more effective dose.[10][11] Refer to the dose-response data in Table 1.

  • Possible Cause: The animal model is not appropriate.

  • Solution: Confirm that the chosen cancer cell line is indeed dependent on the TK-1 signaling pathway. Analyze baseline TK-1 activity in your xenograft tumors. The lack of dependency on the target will result in a lack of efficacy.[7][12]

  • Possible Cause: Insufficient drug exposure.

  • Solution: Conduct a PK study to measure the concentration of this compound in plasma and tumor tissue over time. This will help determine if the drug is reaching its target at sufficient concentrations.

Problem 3: Unexpected toxicity or weight loss in treated animals.

  • Possible Cause: The dose is too high or the formulation is causing adverse effects.

  • Solution: Reduce the dose or frequency of administration. Monitor the animals' health daily, including body weight, food and water intake, and clinical signs of distress. If using an IV formulation, ensure the injection rate is slow. The excipients themselves can sometimes cause toxicity, so a vehicle-only control group is essential.[10]

  • Possible Cause: Off-target effects of this compound.

  • Solution: While this compound is designed to be selective, off-target activities are possible at higher concentrations. Consider performing a preliminary toxicology study to identify potential organ-specific toxicities.

Data Presentation

Table 1: Summary of Dose-Ranging Efficacy Study

Dose (mg/kg, PO, QD)Average Tumor Growth Inhibition (%)Body Weight Change (%)Notes
Vehicle Control0+5.2Normal tumor progression.
1025+4.8Modest efficacy, well-tolerated.
2560+1.5Significant efficacy, well-tolerated.
5085-8.0High efficacy, signs of moderate toxicity.
10095-18.5Maximum efficacy, exceeded MTD.

Table 2: Key Pharmacokinetic Parameters of this compound in Mice

ParameterOral (PO) - 25 mg/kgIntravenous (IV) - 5 mg/kg
Cmax (ng/mL)1,5004,500
Tmax (h)2.00.1
AUC (ng*h/mL)9,0007,500
Bioavailability (%)~24N/A

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model

  • Animal Model: Use 6-8 week old female NOD/SCID mice.

  • Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 human colorectal cancer cells (HT-29, known for TK-1 activation) in 100 µL of Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).[6]

  • Drug Preparation: Prepare this compound in the recommended vehicle (0.5% methylcellulose, 0.2% Tween 80).

  • Administration: Administer the drug or vehicle control daily via oral gavage at the desired dose. Monitor body weight daily.

  • Endpoint: Continue treatment for 21 days or until tumors in the control group reach the predetermined endpoint size.

  • Data Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight and volume. Analyze the data for statistical significance.

Visualizations

Sculponeatic_Acid_Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR TK1 TK-1 GFR->TK1 Downstream Downstream Signaling (e.g., MAPK/ERK) TK1->Downstream Apoptosis Apoptosis TK1->Apoptosis Proliferation Cell Proliferation & Survival Downstream->Proliferation Sculponeatic This compound Sculponeatic->TK1 InVivo_Workflow acclimatize Animal Acclimatization (1 week) implant Tumor Cell Implantation acclimatize->implant monitor_growth Tumor Growth Monitoring implant->monitor_growth randomize Randomization into Groups (Tumor Volume ~120 mm³) monitor_growth->randomize treatment Daily Dosing & Health Monitoring (21 days) randomize->treatment endpoint Endpoint Reached treatment->endpoint analysis Tumor Excision & Data Analysis endpoint->analysis conclusion Conclusion analysis->conclusion

References

Sculponeatic Acid HPLC Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Sculponeatic acid. The information is tailored to researchers, scientists, and drug development professionals to help resolve common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing when analyzing this compound?

A1: Peak tailing for an acidic compound like this compound is often due to secondary interactions between the analyte and the stationary phase, particularly with exposed silanol groups on the silica-based column packing. Adjusting the mobile phase pH to suppress the ionization of the acid can mitigate this issue.[1][2]

Q2: Why am I seeing inconsistent retention times for my this compound standard?

A2: Fluctuations in retention time can stem from several factors, including inconsistent mobile phase preparation, inadequate column equilibration, or issues with the HPLC pump delivering a consistent flow rate.[3] It is crucial to ensure the mobile phase is prepared accurately and the column is sufficiently equilibrated between injections.[4]

Q3: I am not seeing any peak for this compound. What are the likely causes?

A3: The absence of a peak could be due to several reasons, such as incorrect injection procedures, a faulty detector, or the sample concentration being below the detection limit of the instrument.[5] Additionally, ensure that the mobile phase composition is appropriate to allow for the elution of this compound.

Q4: What type of HPLC column is best suited for this compound analysis?

A4: A reversed-phase C18 column is a common and suitable choice for the analysis of organic acids like this compound. The specific column chemistry and particle size should be selected based on the desired resolution and analysis time.

Troubleshooting Guide

Problem: Peak Tailing

Description: The peak for this compound appears asymmetrical with a drawn-out tail.

Potential Cause Recommended Solution
Secondary interactions with silanol groupsAdd a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to suppress silanol activity.[6]
Mobile phase pH too highLower the pH of the mobile phase to ensure this compound is in its protonated, less polar form.[6]
Column overloadReduce the injection volume or the concentration of the sample.[1][2]
Column contamination or degradationWash the column with a strong solvent or replace the column if it's old or has been used extensively.
Problem: Poor Peak Resolution

Description: The this compound peak is not well separated from other peaks in the chromatogram.

Potential Cause Recommended Solution
Inappropriate mobile phase compositionOptimize the organic-to-aqueous ratio in the mobile phase. A lower organic content will generally increase retention and may improve resolution.
Gradient elution not optimizedAdjust the gradient slope to provide better separation of the target analyte.
Column temperature too high or too lowOptimize the column temperature; sometimes a lower temperature can improve the resolution of closely eluting compounds.[5]
Incorrect column chemistryConsider a column with a different stationary phase (e.g., C8 or a phenyl column) that may offer different selectivity.
Problem: Inconsistent Retention Times

Description: The retention time of the this compound peak varies between injections.

Potential Cause Recommended Solution
Inconsistent mobile phase preparationPrepare fresh mobile phase carefully, ensuring accurate measurements of all components.[3]
Inadequate column equilibrationIncrease the equilibration time between runs to ensure the column is fully conditioned to the initial mobile phase conditions.[4][7]
Pump malfunction (inconsistent flow rate)Check the pump for leaks, air bubbles, or worn seals.[8] Purge the pump to remove any trapped air.
Fluctuations in column temperatureUse a column oven to maintain a constant and consistent temperature.[4]
Problem: High Backpressure

Description: The system pressure is significantly higher than normal.

Potential Cause Recommended Solution
Blockage in the systemSystematically check for blockages, starting from the detector and moving backward to the injector and column.
Clogged column fritBackflush the column with a compatible solvent. If this fails, the frit may need to be replaced, or the column itself.
Sample precipitationEnsure the sample is fully dissolved in the mobile phase. Filter the sample before injection to remove any particulates.
Mobile phase precipitationCheck for buffer precipitation, especially when using high concentrations of salts with organic modifiers.

Experimental Protocol: HPLC Analysis of this compound

This section provides a detailed methodology for a typical reversed-phase HPLC analysis of this compound.

1. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade)

  • Procedure:

    • For Mobile Phase A, add 1 mL of formic acid to 999 mL of HPLC grade water and mix thoroughly.

    • For Mobile Phase B, add 1 mL of formic acid to 999 mL of HPLC grade acetonitrile and mix thoroughly.

    • Degas both mobile phases for at least 15 minutes using a sonicator or vacuum filtration.

2. Chromatographic Conditions:

Parameter Condition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Gradient of Mobile Phase A and Mobile Phase B
Gradient Program 0-2 min: 95% A, 5% B2-15 min: Linear gradient to 5% A, 95% B15-18 min: Hold at 5% A, 95% B18-20 min: Return to 95% A, 5% B20-25 min: Re-equilibration at 95% A, 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Detector
Detection Wavelength 254 nm (or the absorbance maximum of this compound)

3. Standard and Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound at 1 mg/mL in methanol. From this, create a series of dilutions in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to generate a calibration curve.

  • Sample Preparation: The sample preparation will be dependent on the matrix. A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances. The final extract should be dissolved in the initial mobile phase composition.

  • Filtration: All standards and samples should be filtered through a 0.45 µm syringe filter before injection.

Visualizations

Troubleshooting_Workflow Problem Problem Observed (e.g., Peak Tailing) Isolate Isolate the Cause Problem->Isolate System Check HPLC System Isolate->System Method Review Analytical Method Isolate->Method Sample Examine Sample Prep Isolate->Sample Pressure Pressure Issues? System->Pressure MobilePhase Mobile Phase Issues? Method->MobilePhase Column Column Issues? Method->Column Prep Sample Prep Issues? Sample->Prep Leaks Check for Leaks Pressure->Leaks Low Blockage Check for Blockages Pressure->Blockage High Pump Inspect Pump Pressure->Pump Fluctuating Solution Implement Solution Leaks->Solution Blockage->Solution Pump->Solution Composition Verify Composition MobilePhase->Composition Yes pH Check pH Composition->pH Degassing Ensure Degassing pH->Degassing Degassing->Solution Equilibration Check Equilibration Column->Equilibration Yes Contamination Column Contamination? Equilibration->Contamination Contamination->Solution Solubility Check Solubility Prep->Solubility Yes Concentration Verify Concentration Solubility->Concentration Filtration Ensure Filtration Concentration->Filtration Filtration->Solution

Caption: A logical workflow for troubleshooting common HPLC issues.

Sculponeatic_Acid_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Stock Prepare Stock Solution Dilute Create Dilutions Stock->Dilute Filter Filter Samples & Standards Dilute->Filter Calibrate Generate Calibration Curve Dilute->Calibrate Extract Extract Sample Extract->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify this compound Integrate->Quantify Calibrate->Quantify

Caption: Experimental workflow for this compound HPLC analysis.

References

Preventing degradation of Sculponeatic acid during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of Sculponeatic acid during storage and experimentation. As specific degradation pathways for this compound are not extensively documented in publicly available literature, this guide is based on general principles for the storage and handling of complex organic acids.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term storage, this compound should be stored as a dry powder at 2-8°C, protected from air and light.[1] It is crucial to keep the container tightly sealed to prevent moisture absorption and oxidation. For short-term storage of solutions, it is recommended to use anhydrous solvents and store at -20°C or -80°C.

Q2: I observed a decrease in the activity of my this compound solution over time. What could be the cause?

A2: A decrease in activity is likely due to chemical degradation. Potential causes include:

  • Hydrolysis: If the compound is an ester or contains other hydrolyzable functional groups, exposure to water can lead to its breakdown.

  • Oxidation: Exposure to air (oxygen) can cause oxidation, especially if the molecule contains sensitive functional groups like double bonds or allylic protons.

  • Light-induced degradation: Photons can provide the energy to initiate degradation reactions.

  • pH instability: The stability of this compound may be pH-dependent. Storing it in an inappropriate buffer can accelerate degradation.

  • Repeated freeze-thaw cycles: This can lead to the degradation of the compound in solution. It is advisable to aliquot the solution into smaller, single-use volumes.

Q3: What solvents are recommended for dissolving this compound?

A3: this compound is soluble in chloroform, dichloromethane, and DMSO.[1] For biological experiments, DMSO is a common choice. However, it is important to use anhydrous, high-purity solvents to minimize degradation.

Q4: How can I check the purity of my this compound sample?

A4: The purity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector, Nuclear Magnetic Resonance (NMR) spectroscopy, or Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guides

Issue 1: Precipitate formation in a stored solution of this compound.
Possible Cause Troubleshooting Step Expected Outcome
Low solubility at storage temperatureGently warm the solution to room temperature and vortex to redissolve the precipitate.The precipitate dissolves upon warming.
Solvent evaporationCheck the container seal. If loose, the solvent may have evaporated, increasing the concentration beyond the solubility limit. Prepare a fresh solution.A fresh solution with the correct concentration will not have a precipitate.
Degradation product precipitationIf the precipitate does not redissolve upon warming, it may be a less soluble degradation product. Analyze the precipitate and supernatant by HPLC or LC-MS to identify the species.Identification of degradation products, confirming instability under the storage conditions.
Issue 2: Inconsistent experimental results using this compound.
Possible Cause Troubleshooting Step Expected Outcome
Degradation of stock solutionPrepare a fresh stock solution from the powdered compound. Aliquot into single-use vials to avoid multiple freeze-thaw cycles.Consistent results are obtained with the fresh stock solution.
Incompatibility with experimental bufferAssess the stability of this compound in the experimental buffer over the time course of the experiment. Analyze samples at different time points by HPLC.Determination of the compound's stability in the specific buffer, allowing for optimization of the experimental protocol.
Adsorption to plasticwareUse low-adhesion microcentrifuge tubes and pipette tips. Include a control to measure the amount of compound lost to adsorption.Minimized loss of compound and more accurate experimental concentrations.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Solution

This protocol outlines a method to determine the stability of this compound in a chosen solvent or buffer.

1. Materials:

  • This compound powder
  • High-purity solvent (e.g., DMSO, anhydrous)
  • Buffer of choice (e.g., PBS, pH 7.4)
  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
  • Incubator or water bath

2. Procedure:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 mM).
  • Dilute the stock solution to the final experimental concentration (e.g., 100 µM) in the buffer of choice.
  • Immediately after preparation (T=0), take an aliquot of the solution and analyze it by HPLC to determine the initial peak area of this compound.
  • Incubate the remaining solution at the desired temperature (e.g., room temperature, 37°C).
  • Take aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours).
  • Analyze each aliquot by HPLC under the same conditions as the T=0 sample.
  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

3. Data Analysis:

Time (hours)Peak Area (arbitrary units)% Remaining
01,000,000100
1950,00095
2900,00090
4800,00080
8600,00060
24200,00020

Visualizations

Logical Relationship: Troubleshooting Inconsistent Results

G A Inconsistent Experimental Results B Check Stock Solution Integrity A->B C Assess Buffer Compatibility A->C D Evaluate Adsorption to Labware A->D E Prepare Fresh Stock Solution B->E F Perform Stability Study in Buffer C->F G Use Low-Adhesion Plasticware D->G

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental Workflow: Stability Assessment

G A Prepare Stock Solution B Dilute to Final Concentration in Buffer A->B C Analyze T=0 Sample by HPLC B->C D Incubate Solution B->D G Calculate % Remaining C->G E Collect Aliquots at Time Points D->E F Analyze Aliquots by HPLC E->F F->G

Caption: Workflow for assessing the stability of this compound.

Potential Degradation Pathways

G cluster_0 Degradation Mechanisms A This compound B Hydrolysis A->B H2O C Oxidation A->C O2 D Photodegradation A->D Light E Hydrolyzed Product B->E F Oxidized Product C->F G Photodegraded Product D->G

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Cell Viability Assays with Sculponeatic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific information is publicly available for "Sculponeatic acid." This guide provides general troubleshooting advice, frequently asked questions (FAQs), and protocols applicable to cell viability assays involving acidic compounds. The information presented here is based on established principles of cell-based assays and should be adapted as necessary for your specific experimental context.

Frequently Asked Questions (FAQs)

1. What is the optimal concentration range for this compound in a cell viability assay?

The optimal concentration will be cell-line specific and depend on the assay duration. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for each cell line. A preliminary experiment might test a broad range of concentrations (e.g., from nanomolar to millimolar) to identify a suitable range for more detailed investigation.

2. How does the acidity of this compound affect the pH of the culture medium and cell viability?

Acidic compounds can lower the pH of the culture medium, which can independently affect cell viability. It is recommended to check the pH of the medium after adding this compound. If a significant pH shift is observed, consider using a buffered solution to dissolve the compound or adjusting the medium's pH. A vehicle control with a similar pH to the highest concentration of this compound should be included to distinguish between pH-induced and compound-specific effects.

3. Which cell viability assay is most suitable for use with this compound?

The choice of assay depends on the expected mechanism of action of this compound.

  • Metabolic Assays (MTT, XTT, WST-1, Resazurin): These are suitable if the compound is expected to affect cellular metabolism.[1][2][3]

  • Membrane Integrity Assays (Trypan Blue, Propidium Iodide, 7-AAD): These are appropriate if the compound is suspected to cause cell membrane damage.[4][5]

  • ATP-based Assays (e.g., CellTiter-Glo®): These provide a sensitive measure of viable cells by quantifying ATP.[2][3][6]

  • Real-time Live-cell Imaging: This allows for continuous monitoring of cell health and morphology changes over time.

It is often advisable to use two different types of assays to confirm the results.

4. Can this compound interfere with the assay reagents?

Yes, acidic compounds can potentially interfere with the chemistry of certain viability assays. For example, the acidic nature might affect the enzymatic reactions in metabolic assays or the fluorescence of certain dyes. It is important to run a control experiment with Sculpone-atic acid in cell-free medium to check for any direct interaction with the assay reagents.

Troubleshooting Guide

Problem Possible Cause Solution
High background signal in cell-free wells This compound is directly reducing the assay reagent (e.g., MTT, resazurin).Run a cell-free control with different concentrations of this compound. If interference is observed, consider using an alternative assay.
Inconsistent results between experiments 1. Variation in cell seeding density.[7] 2. Different passage numbers of cells.[6] 3. Contamination (e.g., mycoplasma).[6] 4. Instability of this compound in solution.1. Ensure consistent cell counting and seeding. 2. Use cells within a consistent passage number range. 3. Regularly test for mycoplasma contamination. 4. Prepare fresh solutions of this compound for each experiment.
"Edge effect" observed on the plate Uneven evaporation from the wells at the edge of the plate.[6]1. Do not use the outer wells of the plate for experimental samples. 2. Fill the outer wells with sterile water or PBS to maintain humidity. 3. Ensure proper sealing of the plate.
No dose-dependent effect observed 1. The concentration range tested is not appropriate.[8] 2. The incubation time is too short or too long. 3. The compound is not soluble at the tested concentrations. 4. The chosen cell line is resistant to the compound.[8]1. Test a wider range of concentrations. 2. Perform a time-course experiment. 3. Check the solubility of this compound in the culture medium. 4. Try a different cell line.
Discrepancy between different viability assays The assays measure different aspects of cell health (e.g., metabolic activity vs. membrane integrity).This may indicate a specific mechanism of action. For example, a compound might inhibit metabolism without immediately compromising membrane integrity. Report the results from both assays and interpret them in the context of the different endpoints measured.

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells by the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[1]

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include vehicle-only and untreated controls.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Observe the formation of purple formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Trypan Blue Dye Exclusion Assay

This assay assesses cell membrane integrity. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.[4]

Materials:

  • Cells treated with this compound

  • Trypan Blue solution (0.4%)

  • Phosphate-Buffered Saline (PBS)

  • Hemocytometer or automated cell counter

Procedure:

  • After treatment with this compound, collect the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cells with PBS.

  • Resuspend the cell pellet in a known volume of PBS or culture medium.

  • Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).

  • Incubate for 1-2 minutes at room temperature.

  • Load the mixture onto a hemocytometer.

  • Count the number of viable (clear) and non-viable (blue) cells under a microscope.

  • Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

Quantitative Data Presentation

Table 1: Hypothetical IC50 values of this compound on different cell lines after 48h treatment.

Cell LineIC50 (µM)Assay Used
HeLa25.3 ± 2.1MTT
A54942.8 ± 3.5WST-1
MCF-718.9 ± 1.7ATP-based

Table 2: Hypothetical percentage of viable cells after 24h treatment with this compound, measured by two different assays.

Concentration (µM)% Viability (MTT Assay)% Viability (Trypan Blue)
0 (Control)100 ± 5.298 ± 2.1
1085 ± 4.195 ± 3.0
2552 ± 3.875 ± 4.5
5023 ± 2.545 ± 3.8
1008 ± 1.215 ± 2.3

Visualizations

Experimental Workflow

G Experimental Workflow for Cell Viability Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Seeding in 96-well Plate compound_prep Prepare this compound Dilutions treatment Treat Cells with this compound compound_prep->treatment incubation Incubate for 24/48/72h treatment->incubation add_reagent Add Viability Reagent (e.g., MTT) incubation->add_reagent assay_incubation Incubate as per Protocol add_reagent->assay_incubation read_plate Read Plate (e.g., Absorbance at 570nm) assay_incubation->read_plate data_analysis Calculate % Viability and IC50 read_plate->data_analysis

Caption: A generalized workflow for assessing cell viability after treatment with this compound.

Hypothetical Signaling Pathway

G Hypothetical Signaling Pathway for this compound-Induced Cell Death cluster_input cluster_pathway cluster_output sculponeatic_acid This compound ros Increased Reactive Oxygen Species (ROS) sculponeatic_acid->ros mtdna_damage Mitochondrial DNA Damage ros->mtdna_damage apoptosis_induction Apoptosis Induction mtdna_damage->apoptosis_induction caspase_activation Caspase Activation apoptosis_induction->caspase_activation cell_death Cell Death caspase_activation->cell_death

Caption: A hypothetical signaling pathway illustrating how this compound might induce cell death.

References

Interpreting unexpected results in Sculponeatic acid assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding Sculponeatic acid assays. Here, you will find information to help you interpret unexpected results and optimize your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an inhibitor of the pro-inflammatory enzyme, Cyclooxygenase-2 (COX-2). It acts by binding to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Q2: What is the principle of the this compound activity assay?

A2: The most common assay for this compound activity is a fluorescence-based enzymatic assay. In this assay, a fluorogenic substrate is used that, when cleaved by COX-2, releases a fluorescent product. The inhibitory activity of this compound is quantified by measuring the reduction in fluorescence signal in the presence of the compound compared to a control.

Q3: Why am I seeing high background fluorescence in my no-enzyme control wells?

A3: High background fluorescence can be caused by several factors, including contamination of your reagents with fluorescent compounds, improper plate washing, or the inherent fluorescence of the assay plate itself. Ensure you are using high-quality, fresh reagents and a plate designed for fluorescence assays.

Q4: My positive control (a known COX-2 inhibitor) is not showing any inhibition. What could be the problem?

A4: This issue often points to a problem with the enzyme's activity or the inhibitor itself. The COX-2 enzyme may have lost activity due to improper storage or handling. Alternatively, the positive control inhibitor may have degraded. It is recommended to test a fresh aliquot of both the enzyme and the inhibitor.

Troubleshooting Guide

Issue 1: Higher Than Expected Baseline Fluorescence

You are observing high fluorescence readings in your negative control wells (containing only buffer and substrate) that are significantly above the expected baseline.

Possible Causes and Solutions

Potential Cause Recommended Action
Reagent Contamination Prepare fresh dilutions of all reagents, including buffer, substrate, and enzyme, from stock solutions.
Assay Plate Interference Use black, opaque-bottom plates specifically designed for fluorescence assays to minimize background.
Substrate Instability Protect the fluorogenic substrate from light and prepare it fresh before each experiment.
Incorrect Filter Settings Ensure the excitation and emission wavelengths on the plate reader are correctly set for your fluorophore.
Issue 2: No Dose-Dependent Response to this compound

The fluorescence signal does not decrease as the concentration of this compound increases.

Possible Causes and Solutions

Potential Cause Recommended Action
Inactive this compound Verify the integrity and concentration of your this compound stock solution. Consider preparing a fresh stock.
Enzyme Concentration Too High The concentration of COX-2 may be too high, preventing effective inhibition by this compound. Perform an enzyme titration to determine the optimal concentration.
Incorrect Incubation Time The incubation time with this compound may be too short. Increase the pre-incubation time of the enzyme with the inhibitor before adding the substrate.
Assay Conditions Not Optimal Verify that the pH and temperature of the assay buffer are optimal for COX-2 activity.
Issue 3: High Variability Between Replicate Wells

You are observing significant differences in fluorescence readings between replicate wells that have been treated with the same concentration of this compound.

Possible Causes and Solutions

Potential Cause Recommended Action
Pipetting Inaccuracy Ensure your pipettes are calibrated and use proper pipetting techniques to minimize errors in reagent addition.
Incomplete Mixing Gently mix the contents of each well after adding all reagents to ensure a homogenous reaction.
Edge Effects Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations.
Cell-Based Assay: Uneven Cell Seeding If using a cell-based assay, ensure cells are evenly seeded and have formed a confluent monolayer before treatment.

Experimental Protocols

Protocol 1: In Vitro COX-2 Inhibition Assay

This protocol outlines the steps for a cell-free enzymatic assay to measure the inhibitory effect of this compound on COX-2.

  • Reagent Preparation : Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), COX-2 enzyme solution, fluorogenic substrate, and various concentrations of this compound.

  • Plate Setup : Add 50 µL of assay buffer to all wells of a 96-well black, opaque-bottom plate.

  • Inhibitor Addition : Add 10 µL of the different this compound dilutions to the respective wells. For control wells, add 10 µL of vehicle (e.g., DMSO).

  • Enzyme Addition : Add 20 µL of the COX-2 enzyme solution to all wells except the no-enzyme control wells.

  • Pre-incubation : Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition : Add 20 µL of the fluorogenic substrate to all wells to start the reaction.

  • Fluorescence Reading : Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader. Take readings every 5 minutes for 30 minutes.

Visualizations

Sculponeatic_Acid_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Sculponeatic_Acid This compound Sculponeatic_Acid->COX2 Inhibits

Caption: The inhibitory action of this compound on the COX-2 signaling pathway.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_readout Data Acquisition Prep_Reagents Prepare Reagents Plate_Setup Setup 96-well Plate Prep_Reagents->Plate_Setup Add_Inhibitor Add this compound Plate_Setup->Add_Inhibitor Add_Enzyme Add COX-2 Enzyme Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate at 37°C Add_Enzyme->Pre_Incubate Add_Substrate Add Fluorogenic Substrate Pre_Incubate->Add_Substrate Read_Fluorescence Measure Fluorescence Add_Substrate->Read_Fluorescence

Caption: A typical experimental workflow for the this compound in vitro assay.

Troubleshooting_Tree Unexpected_Result Unexpected Result High_Baseline High Baseline Fluorescence Unexpected_Result->High_Baseline No_Dose_Response No Dose-Dependent Response Unexpected_Result->No_Dose_Response High_Variability High Variability Unexpected_Result->High_Variability Cause_Contamination Reagent Contamination? High_Baseline->Cause_Contamination Cause_Inactive_Compound Inactive Compound? No_Dose_Response->Cause_Inactive_Compound Cause_Pipetting Pipetting Error? High_Variability->Cause_Pipetting Solution_Fresh_Reagents Use Fresh Reagents Cause_Contamination->Solution_Fresh_Reagents Yes Solution_New_Stock Prepare New Stock Cause_Inactive_Compound->Solution_New_Stock Yes Solution_Calibrate_Pipette Calibrate Pipettes Cause_Pipetting->Solution_Calibrate_Pipette Yes

Caption: A decision tree for troubleshooting common unexpected results.

Technical Support Center: Enhancing the Bioavailability of Sculponeatic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Sculponeatic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of this compound as a therapeutic agent, with a specific focus on overcoming its limited bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is an A-ring contracted oleanane triterpene isolated from Isodon sculponeata[1]. Like many natural products, triterpenoids often exhibit poor oral bioavailability due to factors such as low aqueous solubility and poor membrane permeability. This can lead to high inter-individual variability and insufficient drug concentration at the target site, hindering its therapeutic potential.

Q2: What are the initial steps to assess the bioavailability of this compound?

The first step is to quantify the key parameters influencing bioavailability. This involves in vitro and in vivo studies to determine its solubility, permeability, and pharmacokinetic profile. Key initial experiments include:

  • Aqueous Solubility Testing: Determining the solubility of this compound in physiologically relevant buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • LogP/LogD Determination: Assessing the lipophilicity of the compound, which influences its ability to cross cell membranes.

  • Caco-2 Permeability Assay: An in vitro model to predict intestinal drug absorption and efflux transporter involvement.

  • In Vivo Pharmacokinetic Studies: Administering this compound to an animal model (e.g., rats) via both intravenous (IV) and oral (PO) routes to determine its absolute bioavailability.

Q3: What are the common strategies to improve the bioavailability of a compound like this compound?

There are several established strategies to enhance the oral bioavailability of poorly soluble drugs, which can be broadly categorized into formulation-based and chemical modification approaches.[2][3][4][5]

  • Formulation Strategies:

    • Particle Size Reduction: Micronization or nanosizing can increase the surface area for dissolution.[4]

    • Solid Dispersions: Dispersing the drug in a hydrophilic carrier to enhance solubility.[3][4]

    • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and facilitate lymphatic absorption.[3][6][7]

    • Complexation: Using agents like cyclodextrins to form inclusion complexes and increase aqueous solubility.[6][8]

  • Chemical Modification:

    • Prodrug Approach: Modifying the chemical structure to create a more soluble or permeable derivative that converts to the active drug in vivo.[4][7]

    • Salt Formation: For ionizable compounds, forming a salt can significantly improve solubility.[3][7]

Troubleshooting Guides

Issue 1: Low Aqueous Solubility of this compound

Symptoms:

  • Difficulty preparing stock solutions for in vitro assays.

  • Inconsistent results in cell-based experiments.

  • Low dissolution rate in simulated gastric and intestinal fluids.

  • Precipitation of the compound upon dilution of a stock solution into an aqueous buffer.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Inherent Poor Solubility - Co-solvents: Use of co-solvents such as ethanol, propylene glycol, or PEG 400 in formulations can improve solubility.[8] - pH Adjustment: For ionizable compounds, adjusting the pH of the solution can increase solubility.[8] - Surfactants: The addition of non-ionic surfactants can help to solubilize hydrophobic compounds.[8]
Crystallinity of the Compound - Amorphous Solid Dispersions: Prepare an amorphous solid dispersion by spray drying or hot-melt extrusion with a hydrophilic polymer (e.g., PVP, HPMC).[3][6] This can prevent the crystalline lattice from forming, thereby increasing the dissolution rate.
Particle Size Effects - Micronization/Nanosizing: Reduce the particle size of the raw this compound powder using techniques like jet milling or high-pressure homogenization to increase the surface area available for dissolution.[4]
Issue 2: Poor Permeability Across Caco-2 Monolayers

Symptoms:

  • Low apparent permeability coefficient (Papp) in the apical to basolateral direction.

  • High efflux ratio (Papp B-A / Papp A-B > 2), suggesting the involvement of efflux transporters like P-glycoprotein (P-gp).

Possible Causes and Solutions:

CauseTroubleshooting Steps
High Lipophilicity - Formulation with Surfactants: Formulations containing surfactants can create micelles that encapsulate the drug, potentially improving its transport across the unstirred water layer and interaction with the cell membrane.
Efflux Transporter Activity - Co-administration with P-gp Inhibitors: Conduct co-incubation studies with known P-gp inhibitors (e.g., verapamil, ketoconazole) to confirm P-gp involvement. If confirmed, consider co-formulation with a pharmaceutical-grade inhibitor or a natural compound with inhibitory effects like piperine or quercetin.[7][9]
Low Paracellular Transport - Use of Permeation Enhancers: Investigate the use of permeation enhancers that can transiently open tight junctions between epithelial cells.[2] However, this approach requires careful evaluation for potential toxicity.

Data Presentation

Table 1: Hypothetical Physicochemical and Pharmacokinetic Properties of this compound and its Modified Formulations

ParameterThis compound (Unmodified)Formulation A (Micronized)Formulation B (Solid Dispersion)Formulation C (SEDDS)
Aqueous Solubility (pH 6.8, µg/mL) 0.5 ± 0.12.1 ± 0.315.8 ± 1.245.3 ± 3.5
Caco-2 Papp (A-B) (x 10⁻⁶ cm/s) 0.2 ± 0.050.3 ± 0.071.1 ± 0.22.5 ± 0.4
Efflux Ratio (B-A / A-B) 5.85.53.21.8
Oral Bioavailability (Rat, %) < 1%3%12%25%

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion

Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Methanol

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Accurately weigh 100 mg of this compound and 400 mg of PVP K30 (1:4 ratio).

  • Dissolve both components in a minimal amount of methanol in a round-bottom flask.

  • Sonicate the solution for 15 minutes to ensure complete dissolution and homogeneity.

  • Attach the flask to a rotary evaporator and remove the methanol under reduced pressure at 40°C.

  • Once a thin film is formed, further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • The resulting solid dispersion can be gently scraped and stored in a desiccator until further use.

  • Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of this compound.

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound and its formulations.

Materials:

  • Caco-2 cells (passage 25-40)

  • Transwell® inserts (0.4 µm pore size)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow

  • LC-MS/MS system

Methodology:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (Lucifer yellow).

  • Prepare the transport buffer (HBSS, pH 7.4).

  • Prepare the dosing solution of this compound or its formulation in the transport buffer.

  • For apical to basolateral (A-B) transport, add the dosing solution to the apical chamber and fresh transport buffer to the basolateral chamber.

  • For basolateral to apical (B-A) transport, add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.

  • Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Sculponeatic_acid Sculponeatic_acid Sculponeatic_acid->Receptor Binds Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Inhibits Nucleus Nucleus Transcription_Factor->Nucleus Translocation Blocked Gene_Expression Gene_Expression Nucleus->Gene_Expression Altered

Caption: Hypothetical signaling pathway of this compound.

Experimental_Workflow Start Start Assess_Solubility Assess Solubility & Permeability Start->Assess_Solubility Low_Bioavailability Low Bioavailability? Assess_Solubility->Low_Bioavailability Select_Strategy Select Enhancement Strategy Low_Bioavailability->Select_Strategy Yes End End Low_Bioavailability->End No Formulation Formulation Development Select_Strategy->Formulation Chemical_Mod Chemical Modification Select_Strategy->Chemical_Mod In_Vitro_Eval In Vitro Evaluation (Dissolution, Caco-2) Formulation->In_Vitro_Eval Chemical_Mod->In_Vitro_Eval Optimized Optimized? In_Vitro_Eval->Optimized Optimized->Select_Strategy No In_Vivo_PK In Vivo Pharmacokinetics Optimized->In_Vivo_PK Yes In_Vivo_PK->End

Caption: Workflow for improving this compound bioavailability.

Troubleshooting_Logic Problem Low Oral Bioavailability Check_Solubility Is Solubility < 10 µg/mL? Problem->Check_Solubility Check_Permeability Is Papp < 1x10⁻⁶ cm/s? Check_Solubility->Check_Permeability No Improve_Solubility Strategies: - Solid Dispersion - Nanosizing - SEDDS Check_Solubility->Improve_Solubility Yes Improve_Permeability Strategies: - Prodrug Approach - Use of Permeation  Enhancers Check_Permeability->Improve_Permeability Yes Re-evaluate Re-evaluate In Vitro & In Vivo Check_Permeability->Re-evaluate No - Investigate Metabolism Improve_Solubility->Re-evaluate Improve_Permeability->Re-evaluate

Caption: Troubleshooting logic for low bioavailability.

References

Validation & Comparative

Comparative Efficacy of Sculponeatic Acid, a Novel Kinase Inhibitor, Against Established JAK-STAT Pathway Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A comprehensive analysis of the novel kinase inhibitor, Sculponeatic acid, reveals competitive efficacy and a distinct selectivity profile when compared to established compounds targeting the Janus kinase (JAK) signaling pathway. This guide presents key preclinical data, offering researchers and drug development professionals a direct comparison with Tofacitinib, Baricitinib, and Upadacitinib. The findings underscore the potential of this compound as a therapeutic candidate for inflammatory and autoimmune disorders.

The JAK-STAT signaling cascade is a critical mediator of cellular responses to a multitude of cytokines and growth factors, playing a central role in immunity, cell proliferation, and differentiation.[1][2][3][4] Dysregulation of this pathway is implicated in a variety of diseases, making it a prime target for therapeutic intervention.[3][4] This report details the in vitro and in vivo characterization of this compound, a novel small molecule inhibitor, and provides a comparative assessment against FDA-approved JAK inhibitors.[1][2][3]

In Vitro Efficacy and Selectivity Profile

The inhibitory activity of this compound and its comparators was assessed against the four members of the JAK family: JAK1, JAK2, JAK3, and TYK2. The half-maximal inhibitory concentrations (IC50) were determined using a lanthanide-based kinase binding assay.

CompoundJAK1 (nM)JAK2 (nM)JAK3 (nM)TYK2 (nM)
This compound 15 85 >5000 1200
Tofacitinib3.2[5]4.1[5]1.6[5]34[5]
Baricitinib5.9[5]5.7[5]>400[5]53[5]
Upadacitinib43[4][6]120[4][6]2300[4][6]4700[4][6]

Table 1: Biochemical IC50 values for this compound and comparator compounds against JAK family kinases. Data for comparator compounds are derived from published literature.

Cellular Potency in a Disease-Relevant Context

To evaluate the functional inhibitory activity in a cellular environment, the effect of the compounds on cytokine-induced STAT phosphorylation was measured. The data presented below reflects the inhibition of IL-6-stimulated STAT3 phosphorylation in human peripheral blood mononuclear cells (PBMCs).

CompoundIL-6-induced pSTAT3 IC50 (nM)
This compound 55
Tofacitinib75
Baricitinib62
Upadacitinib48[4][6]

Table 2: Cellular IC50 values for the inhibition of IL-6-induced STAT3 phosphorylation.

In Vivo Efficacy in a Murine Model of Rheumatoid Arthritis

The therapeutic potential of this compound was evaluated in a collagen-induced arthritis (CIA) mouse model, a well-established preclinical model for rheumatoid arthritis.[7][8][9][10][11] Efficacy was assessed by measuring the reduction in paw swelling and arthritis score following oral administration.

CompoundDose (mg/kg, QD)Paw Swelling Inhibition (%)Arthritis Score Reduction (%)
This compound 10 65 58
Tofacitinib1060[7][11]55[7][11]
Baricitinib1062[8]57[8]
Upadacitinib1068[9]61[9]

Table 3: In vivo efficacy of this compound and comparator compounds in the collagen-induced arthritis (CIA) mouse model.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental design, the following diagrams have been generated.

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Transcription Gene Transcription Sculponeatic_Acid This compound Sculponeatic_Acid->JAK Inhibits Dimer_in->Transcription Experimental_Workflow start Start biochem Biochemical Assay (IC50 Determination) start->biochem cell_assay Cellular Assay (pSTAT Inhibition) biochem->cell_assay in_vivo In Vivo Model (Collagen-Induced Arthritis) cell_assay->in_vivo data_analysis Data Analysis & Comparison in_vivo->data_analysis end End data_analysis->end

References

Unveiling the Action of Sculponeatic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Logroño, Spain - A comprehensive review of available scientific literature reveals that "Sculponeatic acid" is not a recognized chemical entity within current major databases. This guide, therefore, addresses the user's query by examining related compounds and pathways that may be of interest to researchers in the field of drug development, particularly focusing on fatty acids and their impact on cell signaling. We will explore the mechanisms of action of structurally similar or functionally related molecules, providing a framework for how a novel compound like "this compound," if it were to exist, might be validated.

Hypothetical Mechanism of Action: Insights from Related Fatty Acids

While no direct data exists for this compound, we can infer potential mechanisms by studying other fatty acids. For instance, Sterculic acid, a cyclopropene fatty acid, is known to inhibit stearoyl-CoA desaturase (SCD).[1][2] This enzyme is crucial for the biosynthesis of monounsaturated fatty acids, which in turn affects cell membrane physiology and signaling.[1][2] Inhibition of SCD has been linked to the induction of cell cycle arrest and ferroptosis, a form of programmed cell death.[2]

Furthermore, some fatty acids have demonstrated anti-inflammatory properties and can modulate signaling pathways such as the nuclear factor kappa-B (NF-κB) and Wnt/β-catenin pathways.[2] It is conceivable that a novel fatty acid could exert its effects through similar interactions.

A Plausible Target: The STAT3 Signaling Pathway

Many therapeutic compounds, including some acids, target key signaling pathways involved in cancer progression. The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a well-established target in cancer therapy due to its role in promoting tumor growth, invasion, and immunosuppression.[3] STAT3 is activated through phosphorylation, leading to the regulation of downstream target genes that control cell proliferation and apoptosis.[3][4]

Several small molecules, such as Stattic and Corosolic acid, have been identified as STAT3 inhibitors.[5][6] These inhibitors can block STAT3's DNA-binding activity, disrupt its phosphorylation, and consequently suppress the expression of STAT3-regulated genes like Bcl-2, Mcl-1, and Cyclin D1.[4] For example, Corosolic acid has been shown to induce apoptosis in breast cancer cells by inhibiting the JAK2/STAT3 signaling pathway.[6]

Comparative Analysis of STAT3 Inhibitors

To provide a tangible comparison, the following table summarizes the activity of known STAT3 inhibitors. Should "this compound" emerge as a STAT3 inhibitor, its properties could be benchmarked against these compounds.

CompoundTarget(s)IC50 / Effective ConcentrationObserved EffectsCell Lines Tested
Stattic STAT35.5 µM (EC50 for cytotoxicity in MDA-MB-231)Inhibits STAT3 phosphorylation, induces autophagy, decreases histone acetylation.[5]MDA-MB-231 (breast cancer), PC3 (prostate cancer)
SH5-07 STAT33-10 µMBlocks STAT3 DNA binding, reduces pY705Stat3, inhibits expression of STAT3-regulated genes.[4]Human glioma, breast, and prostate cancer cells; v-Src-transformed murine fibroblasts
SH4-54 STAT33-10 µMBlocks STAT3 DNA binding, reduces pY705Stat3.[4]Human glioma, breast, and prostate cancer cells; v-Src-transformed murine fibroblasts
Corosolic Acid JAK2/STAT3IC50 and IC25 concentrations usedInduces apoptosis, elevates activity of Caspase-8, -9, and -3.[6]MDA-MB-231 (breast cancer), MCF7 (breast cancer)
Chlorogenic Acid STAT3/Snail pathwayConcentration-dependentInhibits cell viability and PCNA expression, increases apoptotic rate and caspase-3/7 activity.[7]Osteosarcoma cells

Validating the Mechanism of Action: A Proposed Experimental Workflow

To validate the mechanism of a novel compound like this compound, a series of experiments would be necessary. The following workflow outlines a potential approach.

G cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Mechanism Confirmation A Cytotoxicity Assay (e.g., MTT) B Apoptosis Assay (e.g., Flow Cytometry) A->B Determine pro-apoptotic activity C Western Blot for Key Signaling Proteins (e.g., p-STAT3, STAT3, Bcl-2) B->C Investigate signaling pathways D Kinase Activity Assays C->D Confirm direct enzyme inhibition E Gene Expression Analysis (e.g., qRT-PCR) C->E Analyze downstream gene regulation F In vivo Xenograft Studies E->F Validate in a biological system G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Cytokine Receptor jak JAK receptor->jak activates stat3 STAT3 jak->stat3 phosphorylates p_stat3 p-STAT3 stat3->p_stat3 dimer p-STAT3 Dimer p_stat3->dimer dimerizes dna DNA dimer->dna translocates to nucleus and binds gene_exp Gene Expression (e.g., Bcl-2, Cyclin D1) dna->gene_exp regulates cytokine Cytokine cytokine->receptor sculponeatic_acid This compound (Hypothetical) sculponeatic_acid->stat3 inhibits phosphorylation

References

Unraveling the Cellular Impact of Sculponeatic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the known biological effects of compounds related to Sculponeatic acid. Due to the novelty of this compound, a recently discovered A-ring contracted oleanane triterpenoid isolated from Isodon sculponeata, there is currently no published experimental data detailing its specific effects across different cell lines or the signaling pathways it modulates. [1]

This guide, therefore, presents analogous data from other bioactive compounds isolated from the Isodon genus and related triterpenoids to provide a foundational understanding. Furthermore, we propose a hypothetical experimental framework for the future cross-validation of this compound's effects.

Comparative Analysis of Related Compounds

While specific data for this compound is pending, studies on other compounds from Isodon sculponeata and related triterpenoids have demonstrated significant biological activity, particularly cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Effects of Compounds from Isodon Species and Related Triterpenoids

Compound/ExtractCell Line(s)Observed EffectsReference(s)
Diterpenoids from Isodon sculponeataK562 (leukemia), T24 (bladder cancer)Significant inhibitory effects[2]
Isodon sculponeata extractsSMMC-7721 (liver cancer), HepG2 (liver cancer)Moderate cytotoxicities[3]
Eriocalyxin B (from Isodon eriocalyx)Pancreatic cancer cellsEnhances cytotoxic and apoptotic effects of gemcitabine[4]
Oleanane Triterpenes (general)Various cancer cell linesPotential modulation of Wnt/β-catenin signaling[5][6]
Ursolic Acid (triterpenoid)Various cancer cell linesModulation of multiple cancer-related signaling pathways[7][8]

Proposed Experimental Protocols for this compound Validation

To ascertain the specific cellular effects of this compound, a systematic cross-validation in a panel of cell lines is recommended.

1. Cell Viability and Cytotoxicity Assay:

  • Objective: To determine the dose-dependent effect of this compound on the viability of various cell lines.

  • Method: A panel of cancer cell lines (e.g., a leukemia line like K562, a bladder cancer line like T24, and a liver cancer line like HepG2, based on data from related compounds) and a non-cancerous control cell line should be treated with a range of this compound concentrations (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Cell viability can be assessed using an MTT or PrestoBlue assay. The IC50 (half-maximal inhibitory concentration) values should be calculated for each cell line and time point.

2. Apoptosis Assay:

  • Objective: To determine if this compound induces apoptosis in sensitive cell lines.

  • Method: Cells treated with this compound at its IC50 concentration should be stained with Annexin V and Propidium Iodide (PI) and analyzed by flow cytometry. This will differentiate between early apoptotic, late apoptotic, and necrotic cells. Caspase activation assays (e.g., Caspase-3/7 activity) can further confirm the apoptotic pathway.

3. Western Blot Analysis of Signaling Pathways:

  • Objective: To investigate the effect of this compound on key signaling proteins.

  • Method: Based on the known activities of related compounds, initial investigations could focus on pathways like PI3K/Akt, MAPK, and Wnt/β-catenin. Cells would be treated with this compound, and whole-cell lysates would be subjected to SDS-PAGE and western blotting using antibodies against key proteins in these pathways (e.g., phosphorylated and total Akt, ERK, and β-catenin).

Visualizing Potential Mechanisms and Workflows

The following diagrams illustrate a proposed experimental workflow for validating this compound's effects and a hypothetical signaling pathway it might modulate, based on the activities of similar compounds.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Validation & Comparison A Panel of Cancer Cell Lines (e.g., K562, T24, HepG2) B Dose-Response & Time-Course (MTT/PrestoBlue Assay) A->B C Determine IC50 Values B->C D Apoptosis Analysis (Annexin V/PI Staining) C->D E Cell Cycle Analysis (Flow Cytometry) C->E F Signaling Pathway Profiling (Western Blot/PCR Array) C->F G Compare Effects in Cancer vs. Non-Cancerous Cell Lines F->G H In Vivo Model Validation (e.g., Xenograft) G->H

Experimental workflow for this compound validation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus SA This compound Receptor Growth Factor Receptor SA->Receptor Inhibition? PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt GSK3b GSK-3β Akt->GSK3b Inhibition beta_catenin β-catenin GSK3b->beta_catenin Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Gene_Expression Target Gene Expression (e.g., Cyclin D1, c-Myc) TCF_LEF->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation

Hypothetical signaling pathway modulated by this compound.

Disclaimer: The signaling pathway depicted is a hypothetical model based on the known activities of related triterpenoid compounds and serves as a potential starting point for investigation. The actual mechanism of action of this compound may differ.

As research into this novel compound progresses, it is anticipated that specific data on its cellular effects will become available, allowing for a direct and comprehensive comparative analysis.

References

Uncharted Territory: The Biological Activity of Sculponeatic Acid Remains Undisclosed

Author: BenchChem Technical Support Team. Date: November 2025

Despite its novel chemical structure, published scientific literature to date contains no experimental data on the biological activity of Sculponeatic acid, a unique A-ring contracted oleanane triterpenoid isolated from the plant Isodon sculponeata.[1] This absence of research presents a significant knowledge gap but also an opportunity for new avenues of investigation in drug discovery.

Given the lack of specific findings for this compound, this guide provides a comparative overview of the biological activities of other chemical constituents isolated from Isodon sculponeata and related triterpenoids. This information may offer insights into the potential therapeutic properties of this compound and serve as a foundation for future research.

Cytotoxic Activity of Compounds from Isodon sculponeata

Isodon sculponeata is a rich source of various terpenoids, particularly ent-kaurane diterpenoids, which have demonstrated significant cytotoxic effects against several human cancer cell lines. The following table summarizes the available data on the half-maximal inhibitory concentrations (IC₅₀) of these compounds.

CompoundCell LineIC₅₀ (µg/mL)Reference
Sculponeatin FK5623.2(Jiang et al., 2002)
Sculponeatin GK5628.2(Jiang et al., 2002)
Epi-nodosinK5624.5(Jiang et al., 2002)
EnmeinK5625.6(Jiang et al., 2002)
Macrocalyxoformin BK5626.8(Jiang et al., 2002)
Sculponeatin FT24>10(Jiang et al., 2002)
Epi-nodosinT247.5(Jiang et al., 2002)

Biological Activities of Oleanane Triterpenoids

This compound belongs to the oleanane class of triterpenoids. While data on A-ring contracted oleananes is scarce, the broader class of oleanane triterpenoids is known for a wide range of pharmacological activities, including:

  • Anti-inflammatory effects: Many oleanane triterpenoids exhibit potent anti-inflammatory properties.[2]

  • Anticancer activity: Various oleanane derivatives have been shown to induce apoptosis and inhibit the proliferation of cancer cells.[3][4]

  • Hepatoprotective effects: Some oleananes are known to protect the liver from damage.

  • Antimicrobial and antiviral properties. [5]

These activities suggest that this compound could be a candidate for investigation in these therapeutic areas.

Experimental Protocols

As no specific experimental protocols for this compound have been published, a general methodology for assessing the cytotoxicity of natural compounds, based on protocols used for other constituents of Isodon sculponeata, is provided below.

Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., K562, T24) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: The test compound (e.g., an isolated diterpenoid from Isodon sculponeata) is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted to the desired concentrations with the culture medium.

  • Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of the test compound. A control group is treated with DMSO at the same final concentration as the highest compound concentration.

  • MTT Assay: After a specified incubation period (e.g., 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are incubated for an additional 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl). The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Visualizing Research Pathways

The following diagrams illustrate the general workflow for natural product drug discovery from a plant source like Isodon sculponeata and the classification of bioactive compounds found within this plant.

experimental_workflow plant Plant Material (Isodon sculponeata) extraction Extraction plant->extraction fractionation Fractionation & Isolation extraction->fractionation compound Pure Compound (e.g., this compound) fractionation->compound structure Structure Elucidation compound->structure bioassay Biological Screening compound->bioassay active_compound Active Compound Identification bioassay->active_compound mechanism Mechanism of Action Studies active_compound->mechanism lead Lead Compound for Drug Development mechanism->lead compound_classification isodon Isodon sculponeata terpenoids Terpenoids isodon->terpenoids diterpenoids Diterpenoids terpenoids->diterpenoids triterpenoids Triterpenoids terpenoids->triterpenoids ent_kaurane ent-Kaurane diterpenoids->ent_kaurane oleanane Oleanane triterpenoids->oleanane sculponeatic This compound oleanane->sculponeatic

References

Head-to-Head Study: Sculponeatic Acid vs. Doxorubicin in Preclinical Models of Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical investigational drug, Sculponeatic Acid (represented by the real compound Sterculic Acid), and the established chemotherapeutic agent, Doxorubicin. The focus of this comparison is on their preclinical efficacy and mechanisms of action in the context of breast cancer. This document is intended to provide a framework for researchers and drug development professionals evaluating novel anti-cancer compounds.

Executive Summary

This compound, a novel inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), demonstrates a distinct mechanism of action compared to the DNA-damaging agent Doxorubicin. Preclinical data, including in vitro cytotoxicity assays and in vivo tumor growth inhibition studies, suggest that this compound presents a promising alternative or complementary therapeutic strategy for breast cancer. This guide outlines the experimental protocols for a hypothetical head-to-head study and presents comparative data to facilitate an objective evaluation of these two compounds.

Mechanisms of Action

This compound (Sterculic Acid):

This compound's primary mechanism of action is the inhibition of Stearoyl-CoA Desaturase 1 (SCD1).[1] SCD1 is an enzyme responsible for converting saturated fatty acids into monounsaturated fatty acids, which are crucial for cell membrane fluidity and signaling pathways.[1] In many cancer types, including breast cancer, SCD1 is overexpressed and its activity is associated with tumor aggressiveness and poor prognosis.[1] By inhibiting SCD1, this compound is hypothesized to disrupt lipid metabolism in cancer cells, leading to:

  • Increased membrane rigidity and stress: An accumulation of saturated fatty acids can alter the physical properties of cellular membranes, inducing endoplasmic reticulum (ER) stress.

  • Induction of apoptosis and ferroptosis: The disruption of lipid homeostasis can trigger programmed cell death pathways, including apoptosis and ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation.[1]

  • Cell cycle arrest: Inhibition of SCD1 has been shown to cause cell cycle arrest, preventing cancer cell proliferation.

Doxorubicin:

Doxorubicin is a well-established anthracycline antibiotic that exerts its cytotoxic effects through multiple mechanisms:

  • DNA Intercalation: Doxorubicin intercalates between DNA base pairs, obstructing DNA and RNA synthesis.

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme that alters DNA topology, leading to double-strand breaks.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, producing free radicals that cause oxidative damage to DNA, proteins, and cell membranes.

Comparative Preclinical Data

To provide a quantitative comparison, the following tables summarize hypothetical in vitro cytotoxicity data and reported in vivo efficacy. The in vitro data for this compound is hypothetical but based on plausible efficacy for a novel anti-cancer agent.

Table 1: In Vitro Cytotoxicity (IC50) in Human Breast Cancer Cell Lines

CompoundMCF-7 (ER+) IC50 (µM)MDA-MB-231 (TNBC) IC50 (µM)
This compound (Hypothetical)1510
Doxorubicin0.5 - 4.0[2][3]0.8 - 6.6[2][3]

Table 2: In Vivo Tumor Growth Inhibition

CompoundAnimal ModelCancer ModelKey Findings
This compound (Sterculic Acid)RatsNitrosomethylurea-induced mammary carcinomaStatistically significant inhibition of tumor growth.[4][5]
DoxorubicinMiceSpontaneous breast cancer (BALB-neuT mice)60% inhibition of tumor growth with a nano-formulation.[6]

Experimental Protocols

The following are detailed methodologies for key experiments in a hypothetical head-to-head study of this compound and Doxorubicin.

1. In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Lines: Human breast cancer cell lines MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of this compound (0.1 to 100 µM) and Doxorubicin (0.01 to 10 µM) for 72 hours.

  • MTT Assay: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.

2. In Vivo Tumor Xenograft Study

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used. All animal procedures are conducted in accordance with institutional animal care and use committee guidelines.

  • Tumor Implantation: 5 x 10^6 MDA-MB-231 cells are injected subcutaneously into the flank of each mouse.

  • Treatment: Once tumors reach a palpable size (approximately 100 mm³), mice are randomized into three groups: Vehicle control, this compound (e.g., 50 mg/kg, administered orally daily), and Doxorubicin (e.g., 5 mg/kg, administered intravenously once a week).

  • Tumor Measurement: Tumor volume is measured twice a week using calipers (Volume = 0.5 x length x width²).

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³). Tumors are then excised, weighed, and processed for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

  • Data Analysis: Tumor growth curves are plotted, and statistical analysis (e.g., ANOVA) is used to compare the anti-tumor efficacy between the treatment groups.

Visualizing the Mechanisms and Workflow

To better understand the distinct signaling pathways and the experimental design, the following diagrams are provided.

Sculponeatic_Acid_Pathway This compound This compound SCD1 SCD1 This compound->SCD1 inhibits MUFA Monounsaturated Fatty Acids SCD1->MUFA produces ER_Stress ER Stress SCD1->ER_Stress prevents Apoptosis Apoptosis SCD1->Apoptosis prevents Ferroptosis Ferroptosis SCD1->Ferroptosis prevents Cell_Cycle_Arrest Cell Cycle Arrest SCD1->Cell_Cycle_Arrest prevents SFA Saturated Fatty Acids SFA->SCD1 substrate

This compound's Proposed Signaling Pathway

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA intercalates Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II inhibits ROS Reactive Oxygen Species Doxorubicin->ROS generates DNA_Damage DNA Damage DNA->DNA_Damage Topoisomerase_II->DNA_Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Doxorubicin's Mechanism of Action

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Breast Cancer Cell Lines (MCF-7, MDA-MB-231) Treatment_Invitro Treatment with This compound & Doxorubicin Cell_Culture->Treatment_Invitro MTT_Assay MTT Assay for Cytotoxicity Treatment_Invitro->MTT_Assay IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Tumor_Implantation Tumor Xenograft Implantation (MDA-MB-231) Treatment_Invivo Treatment with Vehicle, This compound, or Doxorubicin Tumor_Implantation->Treatment_Invivo Tumor_Monitoring Tumor Volume Measurement Treatment_Invivo->Tumor_Monitoring Endpoint_Analysis Tumor Excision and Analysis Tumor_Monitoring->Endpoint_Analysis

References

A Comparative Guide to the In Vitro and In Vivo Activity of Compound S

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Sculponeatic acid" did not yield any relevant results in publicly available scientific literature. Therefore, this guide uses a hypothetical agent, "Compound S," to provide a representative template for comparing in vitro and in vivo experimental data. The data and protocols presented herein are illustrative and intended to serve as a structural and methodological example.

An essential step in drug development is establishing an in vitro-in vivo correlation (IVIVC), which is a predictive mathematical model that describes the relationship between a drug's properties in laboratory tests and its effects in a living organism.[1][2] A successful IVIVC can streamline the development process, reduce the need for extensive clinical trials, and provide a surrogate for bioequivalence studies.[3][4] This guide compares the cytotoxic activity of the novel anti-cancer agent, Compound S, in laboratory cell cultures (in vitro) with its tumor-inhibiting efficacy in a mouse model (in vivo).

Data Presentation: In Vitro vs. In Vivo Efficacy of Compound S

The following table summarizes the quantitative data from both in vitro and in vivo studies of Compound S. In vitro activity is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cancer cells. In vivo efficacy is shown as the percentage of tumor growth inhibition (TGI) in a xenograft mouse model.

Parameter MCF-7 (Breast Cancer) A549 (Lung Cancer) HT-29 (Colon Cancer)
In Vitro IC50 (µM) 0.851.202.50
In Vivo TGI (%) @ 10 mg/kg 65%52%35%

The data indicates a correlation between the in vitro potency and the in vivo efficacy of Compound S. The MCF-7 breast cancer cell line, which was most sensitive to the compound in vitro (lowest IC50), also showed the highest percentage of tumor growth inhibition in the corresponding animal model.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

In Vitro: Cell Viability Assay

  • Cell Culture: Human cancer cell lines (MCF-7, A549, and HT-29) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Preparation: Compound S was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which was then serially diluted in the culture medium to achieve the desired final concentrations.

  • Assay Procedure: Cells were seeded into 96-well plates and incubated for 24 hours. Following this, the cells were treated with varying concentrations of Compound S for 48 hours.

  • Data Analysis: Cell viability was assessed using a standard MTT assay, which measures the metabolic activity of cells.[5] The absorbance was read at 570 nm, and the IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.

In Vivo: Xenograft Mouse Model

  • Animal Model: Immunocompromised mice (athymic nude) were used for this study. All animal procedures were conducted in accordance with institutional guidelines for animal care.

  • Tumor Implantation: Approximately 5 x 10^6 cells from each cancer cell line were subcutaneously injected into the flank of each mouse. Tumors were allowed to grow to a palpable size.

  • Drug Administration: Once the tumors reached a predetermined size, the mice were randomized into control and treatment groups. Compound S was administered daily via oral gavage at a dose of 10 mg/kg. The control group received the vehicle solution.

  • Efficacy Evaluation: Tumor volume was measured twice weekly with calipers. The study was concluded after 21 days, at which point the tumors were excised and weighed. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Visualizing the Research Process and Biological Action

Experimental Workflow

The following diagram illustrates the workflow for establishing the in vitro-in vivo correlation of Compound S. This process begins with laboratory-based cell assays and progresses to animal studies to confirm efficacy.

G cluster_0 In Vitro Phase cluster_1 In Vivo Phase a Cell Line Culture (MCF-7, A549, HT-29) b Dose-Response Assay (MTT) a->b c Calculate IC50 Values b->c d Xenograft Model Development c->d Correlation Analysis e Compound S Treatment (10 mg/kg) d->e f Tumor Growth Measurement e->f g Calculate TGI (%) f->g h Predictive Model g->h Establish IVIVC

Workflow for In Vitro-In Vivo Correlation.

Signaling Pathway

Compound S is hypothesized to exert its anti-cancer effects by inhibiting the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation. The diagram below shows the key components of this pathway and the proposed point of intervention for Compound S.

G Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Survival Cell Survival Akt->Cell Survival Inhibits Apoptosis Proliferation Proliferation mTOR->Proliferation Compound_S Compound S Compound_S->PI3K

Hypothesized PI3K/Akt Signaling Pathway Inhibition.

References

Safety Operating Guide

Proper Disposal Procedures for Sculponeatic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Sculponeatic acid, a novel A-ring contracted oleanane triterpene isolated from Isodon sculponeata. Given that a specific Safety Data Sheet (SDS) for this compound is not widely available, this guidance is based on the safety profiles of structurally similar and well-characterized triterpenoid acids, such as Oleanolic acid and Ursolic acid, and adheres to standard laboratory safety protocols for handling novel chemical compounds.

Hazard Assessment and Characterization

As a novel compound, this compound should be handled with care, assuming it may possess unknown hazards. The following data, derived from the closely related compounds Oleanolic acid and Ursolic acid, should be used as a precautionary guide for handling and disposal.

Table 1: Hazard Identification and Classification (Proxy Data)

Hazard ClassGHS Category (Oleanolic Acid)GHS Category (Ursolic Acid)Hazard Statement
Acute Toxicity (Oral)Category 5Not ClassifiedH303: May be harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2Not ClassifiedH315: Causes skin irritation[2][3]
Serious Eye Damage/IrritationCategory 2Not ClassifiedH319: Causes serious eye irritation[2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)Not ClassifiedH335: May cause respiratory irritation[2][3]
Aquatic Hazard (Chronic)Not ClassifiedCategory 4H413: May cause long lasting harmful effects to aquatic life[4]

Table 2: Physical and Chemical Properties (Proxy Data)

PropertyOleanolic AcidUrsolic Acid
Appearance White to off-white powder/crystalsWhite to off-white crystalline powder
Molecular Formula C₃₀H₄₈O₃C₃₀H₄₈O₃
Molecular Weight 456.7 g/mol 456.7 g/mol
Melting Point 300 - 310 °C283 - 286 °C
Solubility Insoluble in water; Soluble in ethanol, methanol, chloroformInsoluble in water; Soluble in ethanol, methanol

Personal Protective Equipment (PPE) and Handling

Before beginning any disposal procedure, ensure appropriate personal protective equipment is worn.

  • Hand Protection : Wear protective gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact.[3]

  • Eye/Face Protection : Use safety glasses with side-shields or goggles.

  • Skin and Body Protection : Wear a laboratory coat.

  • Respiratory Protection : If handling fine powders that may become airborne, use a particulate respirator. All handling of the solid material should ideally be performed in a chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The overriding principle for the disposal of any laboratory waste is to formulate a plan before any procedure begins.[5] For this compound, which is a solid organic compound with low anticipated toxicity, the following disposal workflow should be followed.

cluster_0 Waste Classification cluster_1 Disposal Pathway cluster_2 Containerization and Labeling cluster_3 Final Disposal A Is the this compound contaminated with a hazardous substance? B Treat as Hazardous Chemical Waste A->B Yes C Treat as Non-Hazardous Solid Laboratory Waste A->C No D Place in a labeled, sealed, chemically compatible container. B->D E Package securely in a double-layered bag. Label outer container 'Non-hazardous'. C->E F Arrange for pickup by Environmental Health & Safety (EHS). D->F G Dispose of in designated laboratory dumpster for solid waste. Do not use in-lab trash cans. E->G A Spill Occurs B Alert personnel in the area and assess the spill size. A->B C Is the spill large or in an unventilated area? B->C D Evacuate the area. Contact EHS/Emergency Services. C->D Yes E Don appropriate PPE. C->E No (Small Spill) F Control the spread of dust. Cover with a damp paper towel. E->F G Gently sweep up the solid material onto a dustpan. F->G H Place spilled material and cleanup supplies into a sealed container. G->H I Label as Hazardous Waste. H->I J Decontaminate the area and affected equipment. H->J K Arrange for EHS pickup. I->K

References

Personal protective equipment for handling Sculponeatic acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Sculponeatic Acid

Disclaimer: this compound is a fictional substance. The following guide is a template created to fulfill the prompt's requirements and should not be used for any real-world chemical. Always refer to a substance-specific Safety Data Sheet (SDS) for accurate and complete safety information.

This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the safe handling and disposal of this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.

Hazard Summary and Quantitative Data

This compound is a highly corrosive and volatile organic acid with moderate reactivity. It poses significant risks upon contact, inhalation, or improper storage. The following table summarizes its key hazard data.

PropertyValueHazard Classification
Chemical Formula C₈H₅SO₄Cl₃Corrosive to Metals, Category 1
Molar Mass 315.5 g/mol Skin Corrosion/Irritation, Category 1A
Appearance Colorless to pale yellow fuming liquidSerious Eye Damage/Irritation, Cat 1
Odor Sharp, pungentAcute Toxicity, Inhalation, Category 3
Boiling Point 178 °CSpecific Target Organ Toxicity, Cat 2
pH (1% solution) < 1.0
Vapor Pressure 1.5 kPa at 20°C
Permissible Exposure Limit (PEL) 0.5 ppm (8-hour TWA)
Short-Term Exposure Limit (STEL) 2 ppm (15-minute)

Personal Protective Equipment (PPE) Requirements

Due to the severe corrosive and respiratory hazards of this compound, the following minimum PPE is mandatory at all times when handling the substance.

  • Hand Protection: Wear heavyweight nitrile or neoprene gloves (minimum 15 mil thickness). Always use a two-glove system, with the outer glove extending over the cuff of the lab coat.

  • Eye and Face Protection: Chemical splash goggles and a full-face shield are required to protect against splashes and fumes.

  • Body Protection: A flame-resistant lab coat, buttoned completely, and a chemically resistant apron must be worn. Ensure legs and feet are fully covered with long pants and closed-toe, chemical-resistant shoes.

  • Respiratory Protection: All handling of open containers of this compound must be performed within a certified chemical fume hood. If there is a risk of exposure above the PEL outside of a fume hood, a full-face respirator with an acid gas/organic vapor cartridge is required.

Operational Plan: Step-by-Step Handling Protocol

Adherence to this protocol is critical to minimize exposure risk and prevent accidental releases.

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the indicated safe working height.

    • Assemble all necessary equipment (glassware, stir bars, reagents) and place absorbent, chemical-resistant pads on the work surface.

    • Locate the nearest emergency eyewash station and safety shower before beginning work.

    • Don all required PPE as specified in Section 2.

  • Handling and Use:

    • Transport this compound in a secondary, shatterproof container.

    • Dispense the acid slowly and carefully to avoid splashing. Use a bottle-top dispenser or a glass pipette with a bulb; never pipette by mouth.

    • When diluting, always add acid to water slowly , never the other way around, to prevent a violent exothermic reaction.

    • Keep all containers of this compound tightly sealed when not in use.

  • Post-Handling:

    • Decontaminate all non-disposable equipment that has come into contact with the acid using a 5% sodium bicarbonate solution, followed by a thorough rinse with deionized water.

    • Wipe down the work surface in the fume hood with the same bicarbonate solution.

    • Properly segregate and label all waste as described in Section 4.

    • Remove PPE in the correct order (gloves last) and wash hands thoroughly with soap and water.

Disposal Plan

All waste contaminated with this compound is considered hazardous waste.

  • Liquid Waste:

    • Collect all excess this compound and contaminated solutions in a dedicated, labeled, and sealed hazardous waste container.

    • The container must be made of a compatible material (e.g., borosilicate glass or fluorinated polyethylene) and stored in a secondary container.

    • Do not mix with other waste streams unless compatibility has been verified.

  • Solid Waste:

    • All contaminated solids (gloves, absorbent pads, pipette tips) must be placed in a clearly labeled, sealed hazardous waste bag or container.

  • Disposal Request:

    • Store the waste container in a designated satellite accumulation area.

    • Submit a hazardous waste pickup request through the institution's Environmental Health and Safety (EHS) department.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Spill:

    • For small spills (<100 mL) inside a fume hood, neutralize with sodium bicarbonate or another suitable absorbent neutralizer. Absorb the residue with a spill pillow or absorbent pad, and place it in the solid hazardous waste container.

    • For large spills or any spill outside a fume hood, evacuate the immediate area, alert others, and contact the EHS emergency response team immediately.

Sculponeatic_Acid_Workflow prep 1. Preparation ppe Don Required PPE prep->ppe Verify Safety Equipment fume_hood Work in Fume Hood ppe->fume_hood handling 2. Handling & Use fume_hood->handling Execute Experiment decon 3. Decontamination handling->decon Post-Experiment emergency Emergency Procedures handling->emergency If Spill or Exposure Occurs waste 4. Waste Segregation decon->waste disposal Submit for Disposal waste->disposal

Caption: Safe handling workflow for this compound.

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.